D-Glucose-d2-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,6D |
InChI Key |
GZCGUPFRVQAUEE-RCFZBKRXSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose-d2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-d2, focusing on its chemical structure, physicochemical properties, and its applications in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who utilize isotopically labeled compounds. The information presented herein is curated to support the design and execution of studies involving glucose metabolism and tracer analysis.
Chemical Structure and Formula
D-Glucose-d2, specifically D-Glucose-6,6-d2, is a stable isotope-labeled form of D-glucose where two hydrogen atoms on the C6 carbon are replaced with deuterium atoms. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from endogenous glucose by mass spectrometry.
Chemical Formula: C₆D₂H₁₀O₆[1]
Below is a 2D representation of the cyclic (β-D-glucopyranose) form of D-Glucose-6,6-d2.
Caption: 2D structure of β-D-Glucose-6,6-d2.
Quantitative Data
The physicochemical properties of D-Glucose-6,6-d2 are summarized in the table below. These values are critical for experimental design, including the preparation of standards and the interpretation of analytical data.
| Property | Value | Reference |
| CAS Number | 18991-62-3 | [1] |
| Molecular Formula | C₆D₂H₁₀O₆ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 150-152 °C | [2] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Appearance | White powder | |
| Synonyms | D-Glucose-6,6-d2, D-[6,6′-2H2]Glucose | [1] |
Experimental Protocols
The accurate quantification of D-Glucose-6,6-d2 in biological matrices is essential for its use as a metabolic tracer. Below are detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This protocol outlines the steps for sample preparation, derivatization, and analysis of D-Glucose-6,6-d2 from human plasma.[3][4]
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add an organic solvent such as acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Derivatization: Acetylation
-
The hydroxyl groups of glucose must be derivatized to increase volatility for GC analysis.[5]
-
Evaporate the supernatant to dryness.
-
Add acetic anhydride to the dried extract.
-
Heat the mixture to form the glucose pentaacetate derivative.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: TG-WAX MS column (30 m x 0.25 mm; 0.25 μm) or similar.[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of glucose derivatives.
-
Mass Spectrometer: ThermoFisher TSQ Quantum tandem quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Chemical Ionization (CI).
-
Data Acquisition: Monitor the appropriate mass-to-charge ratios for the derivatized D-Glucose-6,6-d2 and an internal standard.
LC-MS/MS offers the advantage of analyzing glucose in its native form without the need for derivatization.[6]
1. Sample Preparation
-
Perform protein precipitation on plasma samples as described in the GC-MS protocol.
-
The resulting supernatant can be directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.
-
Column: A suitable column for polar analytes, such as a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for D-Glucose-6,6-d2 and the unlabeled glucose.
A common synthetic route to chirally deuterated glucose involves the stereoselective reduction of a deuterated aldehyde precursor. A five-step synthesis has been described starting from commercially available D-glucose.[7]
-
Protection: The hydroxyl groups of D-glucose are suitably protected, for example, as benzyl ethers.
-
Oxidation: The primary alcohol at the C6 position is oxidized to an aldehyde using a method like Swern oxidation.
-
Deuterium Introduction (if starting from a non-deuterated precursor): This step would involve a reaction to introduce deuterium at the C6 position. In the referenced method, a deuterated starting material is used.
-
Stereoselective Reduction: The deuterated aldehyde is stereoselectively reduced using a chiral reducing agent like (R)-(+)-Alpine-Borane to yield the desired (6S) or (6R) deuterated glucose derivative.
-
Deprotection: The protecting groups are removed under standard conditions to afford the final D-Glucose-6,6-d2.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a metabolic study utilizing D-Glucose-6,6-d2 as a tracer to investigate glucose turnover in a biological system.
Caption: Workflow for a D-Glucose-6,6-d2 tracer study.
References
- 1. scbt.com [scbt.com]
- 2. D-GLUCOSE-6,6-D2 | 18991-62-3 [chemicalbook.com]
- 3. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 4. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 6. scholarworks.umt.edu [scholarworks.umt.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterium-labeled glucose, a critical tool in metabolic research, drug development, and advanced diagnostic imaging. This document details various chemical and biological synthesis strategies for producing specifically and extensively deuterated glucose isotopologues, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthesis methods.
Introduction to Deuterium-Labeled Glucose
Deuterium-labeled glucose, in which one or more hydrogen atoms are replaced by the stable isotope deuterium (²H or D), serves as a powerful tracer for elucidating metabolic pathways.[1][2] The increased mass of deuterium allows for the tracking of glucose and its metabolites through complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables researchers to non-invasively study glucose uptake, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in vivo.[1][5] Common applications include investigating metabolic changes in diseases like cancer and diabetes, and in the development of new therapeutic agents.[2][6]
Synthesis Methodologies
The synthesis of deuterium-labeled glucose can be broadly categorized into chemical synthesis, enzymatic synthesis, and biological (in vivo) synthesis. The choice of method depends on the desired labeling pattern, required isotopic enrichment, and the scale of production.
Chemical Synthesis
Chemical synthesis offers precise control over the position of deuterium labeling. These methods often involve multi-step reactions starting from commercially available glucose or its derivatives, utilizing deuterium-donating reagents.
Commonly Synthesized Isotopologues:
-
2-Deutero-D-glucose (Glucose-2-d): Crucial for studying the initial steps of glycolysis.
-
6,6-Dideutero-D-glucose (Glucose-6,6-d₂): Widely used as a tracer for glucose metabolism studies.[6]
-
Perdeuterated Glucose (Glucose-d₇): Labeled at all non-exchangeable positions, providing a strong signal in metabolic studies.[1][7]
Workflow for Chemical Synthesis of Deuterated Glucose:
Caption: General workflow for the chemical synthesis of deuterium-labeled glucose.
Enzymatic Synthesis
Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. Enzymes such as glucose isomerase and oxidoreductases can be employed to introduce deuterium at specific positions.[8][9]
Biological Synthesis
Biological synthesis involves cultivating microorganisms, such as algae, in a deuterium-rich environment (e.g., D₂O) with a carbon source.[10] This method is particularly effective for producing uniformly and highly deuterated glucose (e.g., glucose-d₇).[10]
Quantitative Data Summary
The following tables summarize the reported yields and isotopic enrichment for various synthesis methods of deuterium-labeled glucose.
Table 1: Synthesis of Specifically Labeled Glucose
| Labeled Glucose | Synthesis Method | Key Reagents | Reported Yield | Isotopic Enrichment (Atom % D) | Reference(s) |
| 2-Deoxy-2-deutero-D-glucose | Chemical | DBr/D₂O, Pd/C, H₂ | 42% (overall) | Not explicitly stated | [11] |
| 2-Deutero-D-glucose | Chemical | NaBD₄, Pd(OH)₂/C, H₂ | 94% (reduction step) | >98% | [11] |
| 6-Deutero-D-glucose | Chemical | NaBD₄, Pd/C, H₂ | Not explicitly stated | Not explicitly stated | [11] |
| [2,3,4,6,6'-²H₅]-D-glucose | Chemical | Methyl-α-D-glucopyranoside | High | High | [12] |
Table 2: Synthesis of Perdeuterated Glucose
| Labeled Glucose | Synthesis Method | Organism/Catalyst | Carbon Source | Isotopic Enrichment (Atom % D) | Reference(s) |
| D-Glucose-d₇ | Biological | Green algae | ¹⁴CO₂ in D₂O | >97% | [10] |
| D-Glucose-d₇ | Catalytic Exchange | Ru/C | D₂O | High | [13] |
Detailed Experimental Protocols
Chemical Synthesis of 2-Deutero-D-glucose[11]
This protocol involves the reduction of an intermediate ketone with sodium borodeuteride.
Materials:
-
Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside
-
Sodium borodeuteride (NaBD₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20%)
-
Tetrahydrofuran (THF)
-
Celite®
Procedure:
-
Reduction: Dissolve Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside (24.1 g, 54 mmol) in a mixture of CH₂Cl₂ (80 mL) and MeOH (100 mL).
-
Add NaBD₄ (2.3 g, 55 mmol) to the solution in four portions.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Partially remove the solvents under reduced pressure until the product begins to precipitate.
-
Filter the resulting white crystals, wash with methanol and water, and dry to yield benzyl 3-O-benzyl-4,6-benzylidene-α-d-glucopyranoside-2-d (yield: 22.9 g, 94%).
-
Debenzylation: Add Pd(OH)₂/C (1.1 g) to a solution of the deuterated intermediate (17 g, 37.8 mmol) in THF (80 mL).
-
Hydrogenate the mixture using a Paar apparatus for 1 hour at 42 psi.
-
Add methanol (100 mL) and continue hydrogenation for an additional 12 hours.
-
Filter the reaction mixture through Celite® and evaporate the solvents.
-
Purification: Purify the crude product by column chromatography using a chloroform-methanol gradient to obtain pure 2-deutero-D-glucose.
Chemical Synthesis of 6,6-Dideutero-D-glucose[11]
This synthesis involves the oxidation of a primary alcohol to an aldehyde, followed by reduction with sodium borodeuteride.
Materials:
-
Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside
-
Oxalyl chloride, Dimethyl sulfoxide (DMSO) - for Swern oxidation
-
Sodium borodeuteride (NaBD₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Swern Oxidation: Oxidize the primary alcohol at the C-6 position of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside to the corresponding aldehyde.
-
Reduction: Reduce the resulting aldehyde with NaBD₄ in a mixture of CH₂Cl₂ and MeOH.
-
Debenzylation: Remove the benzyl protecting groups by catalytic hydrogenation using Pd/C and H₂.
-
Purification: Purify the final product by column chromatography.
Biological Synthesis of D-Glucose-d₇[10]
This method utilizes green algae to produce fully deuterated glucose.
Materials:
-
Green algae culture
-
Deuterium oxide (D₂O)
-
¹⁴CO₂ (or other carbon source)
-
Hydrochloric acid (HCl)
-
Dowex ion-exchange resins (H⁺ and CO₃²⁻ forms)
-
Silica gel and activated charcoal
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system with a Bio-Rad HPX-87P column
Procedure:
-
Cultivation: Grow green algae for multiple generations in D₂O to achieve high levels of deuteration throughout the cellular machinery.
-
Labeling: Expose the algae to a carbon source (e.g., ¹⁴CO₂) in the light to allow for photosynthesis and the production of deuterated glucose.
-
Extraction: Boil the algae in 2N HCl to hydrolyze cellular components and release the glucose.
-
Initial Purification: After rotary evaporation of the HCl, pass the residue through H⁺-form and CO₃²⁻-form Dowex columns in water to remove charged molecules.
-
Further purify by passing through silica gel and activated charcoal in ethanol.
-
Final Purification: Purify the major component of the neutral fraction, D-glucose-d₇, by HPLC on a Bio-Rad HPX-87P column eluted with water.
Metabolic Pathway Visualization
Deuterium-labeled glucose is an invaluable tool for tracing metabolic pathways. The following diagram illustrates the fate of [6,6-²H₂]glucose through glycolysis and its entry into the TCA cycle.
Caption: Metabolic fate of [6,6-²H₂]glucose through glycolysis.
Characterization and Purification
The purity and isotopic enrichment of synthesized deuterated glucose are critical for accurate experimental results.
-
Purification: High-Performance Liquid Chromatography (HPLC) is a common method for purifying deuterated glucose from reaction mixtures and biological extracts.[10]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the position and extent of deuterium labeling.[4]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and calculate the isotopic enrichment.[3][14][15][16]
-
Conclusion
The synthesis of deuterium-labeled glucose is a versatile and powerful tool for researchers in the life sciences. The choice between chemical, enzymatic, and biological synthesis methods depends on the specific research question, the desired labeling pattern, and the required scale. This guide provides a foundational understanding of these techniques, offering detailed protocols and comparative data to aid in the selection and implementation of the most appropriate method for your research needs.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of D-[1-3H]glucose, D-[2-3H]glucose, D-[5-3H]glucose, D-[6-3H]glucose and D-[U-14C]glucose by rat and human erythrocytes incubated in the presence of H2O or D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is deuterated glucose? - Mesbah Energy [irisotope.com]
- 7. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]
- 8. Enzymatic Synthesis of Glucose Monodecanoate in a Hydrophobic Deep Eutectic Solvent [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glucose (D-Glucose-d2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glucose, with a primary focus on D-Glucose-6,6-d2, a commonly utilized isotopic tracer. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this stable isotope-labeled compound.
Core Physical and Chemical Properties
Deuterated glucose is a form of glucose where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater molecular weight but does not significantly alter the fundamental chemical reactivity. It is widely employed as a tracer in metabolic research to investigate glucose metabolism in vivo and in vitro without the use of radioactive materials.[1][2]
Physical Properties
The physical characteristics of D-Glucose-6,6-d2 are summarized in the table below. These properties are comparable to those of naturally occurring D-glucose, with slight variations due to the increased mass from the deuterium atoms.
| Property | Value | References |
| Appearance | White or colorless solid | [3] |
| Molecular Formula | C₆H₁₀D₂O₆ | [1] |
| Molecular Weight | 182.17 g/mol | [1][4][5] |
| Melting Point | 150-152 °C | [1][6][7] |
| Solubility | Highly soluble in water | [3][5] |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
Chemical Properties
The chemical properties of D-Glucose-6,6-d2 are largely identical to that of D-glucose. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect in certain enzymatic reactions.
| Property | Value/Information | References |
| CAS Number | 18991-62-3 | [1][4] |
| Chemical Purity | Typically ≥98% | [4][8] |
| Isotopic Purity | Varies by supplier, often ≥99% atom % D | [4] |
| Applications | Biomolecular NMR, Metabolism studies, Metabolomics, Clinical MS | [4][9] |
| Stability | Stable under normal conditions. | [10] |
| Incompatible Materials | Strong oxidizing agents. | [10][11] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [10] |
Experimental Protocols
The characterization of D-Glucose-d2 involves standard analytical techniques. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of D-Glucose-d2 is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Assessment of Solubility
The solubility of D-Glucose-d2 in a solvent like water can be determined qualitatively.
Methodology:
-
A small, pre-weighed amount of D-Glucose-d2 is added to a test tube containing a known volume of the solvent (e.g., water) at a specific temperature.
-
The mixture is agitated vigorously.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.
-
For quantitative analysis, the process is repeated with increasing amounts of the solute until saturation is reached, and the concentration is then determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of D-Glucose-d2. Both ¹H and ¹³C NMR can be utilized.
Methodology:
-
A small amount of the D-Glucose-d2 sample is dissolved in a deuterated solvent (e.g., D₂O).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer.
-
For ¹H NMR, the absence or reduction of signals at the deuterated positions confirms successful labeling.
-
In ¹³C NMR, the carbon attached to deuterium will show a characteristic splitting pattern (a triplet for a CD₂ group) and an upfield shift due to the isotopic effect.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of D-Glucose-d2 and to determine the extent of deuterium incorporation.
Methodology:
-
A solution of the D-Glucose-d2 sample is prepared.
-
The solution is introduced into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (182.17 for D-Glucose-6,6-d2).
-
The isotopic distribution of the molecular ion peak can be analyzed to assess the isotopic purity.
Visualizations
Experimental Workflow: Deuterium Metabolic Imaging (DMI)
The following diagram illustrates a typical workflow for a Deuterium Metabolic Imaging (DMI) study, a non-invasive technique used to map metabolic pathways in vivo using deuterated substrates like D-Glucose-d2.
Logical Relationship: Kinetic Isotope Effect in Glycolysis
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. In the context of glycolysis, deuteration of glucose can slow down certain enzymatic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Safety and Handling of D-Glucose-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for D-Glucose-d2-1, a deuterated form of D-glucose. While this compound is not classified as a hazardous substance, this document outlines best practices for its handling and storage to ensure laboratory safety and maintain product integrity. The information presented is based on available data for this compound and its non-labeled counterpart, D-Glucose, which is considered a reliable surrogate for safety and handling purposes due to the minimal impact of isotopic labeling on chemical properties.
Chemical and Physical Properties
This compound is a white, crystalline solid.[1] As a deuterated sugar, it is often used in metabolic research and as a tracer in various biological studies. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | D-Glucose-6,6-d2 | [2] |
| CAS Number | 18991-62-3 | [2] |
| Molecular Formula | C₆H₁₀D₂O₆ | [2] |
| Molecular Weight | 182.168 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 150-152 °C (lit.) | [2] |
| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in water.[5][6] | [5][6] |
| Flash Point | 202.2 ± 28.7 °C | [2] |
| LogP | -1.88 | [2] |
| Hygroscopicity | Expected to be hygroscopic | [7] |
Toxicological Information
Based on the toxicological data for D-Glucose, this compound is considered to have a very low order of acute toxicity. It is not classified as a hazardous substance.[6][8][9]
| Metric | Value | Species | Source |
| Oral LD50 | 25,800 mg/kg | Rat | [8] |
Toxicological Summary:
-
Acute Toxicity: Not classified as acutely toxic.[9]
-
Skin Corrosion/Irritation: Not expected to be a skin irritant.[8][9]
-
Serious Eye Damage/Irritation: Not expected to cause eye irritation.[8][9]
-
Respiratory or Skin Sensitization: Not expected to be a sensitizer.[8][9]
-
Germ Cell Mutagenicity: Not classified as a mutagen.[9]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[9]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified as a specific target organ toxicant.[9]
Hazard Identification and First Aid
This compound is not classified as hazardous.[6][8][9] However, as with any chemical, appropriate handling procedures should be followed.
| Hazard Class | Classification |
| GHS Classification | Not a hazardous substance or mixture.[6][8][9] |
First Aid Measures:
-
Inhalation: If dust is inhaled, move the person to fresh air. If symptoms persist, seek medical advice.[8][9]
-
Skin Contact: Wash off with soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[8][9]
-
Ingestion: Rinse mouth with water. If you feel unwell, seek medical advice.[8][9]
Handling and Storage
Proper handling and storage are crucial to maintain the quality and integrity of this compound, particularly given its hygroscopic nature.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound in a laboratory setting:
| PPE Type | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or goggles.[10] |
| Skin Protection | Protective gloves (e.g., nitrile rubber).[7] Lab coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be used.[7][10] |
Safe Handling Procedures
A standard operating procedure for handling this compound should include the following steps:
Standard Handling Workflow for this compound
Storage Recommendations
To prevent degradation from moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Recommended Storage Conditions for this compound
Fire and Explosion Hazard
This compound is not flammable.[8] However, like many fine organic powders, it may be combustible if dispersed in the air in sufficient concentrations.[7]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[7]
Experimental Protocols: Handling of a Hygroscopic Powder
Given the hygroscopic nature of this compound, the following experimental protocol for handling is recommended to ensure accuracy in weighing and to maintain the integrity of the compound.
Objective: To accurately weigh and prepare a solution of this compound while minimizing moisture absorption.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent
-
Volumetric flask
-
Desiccator
Procedure:
-
Preparation:
-
Ensure the work area is clean and dry.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation. This is particularly important if the compound has been stored in a refrigerator or freezer.
-
-
Weighing:
-
Perform the weighing procedure in an environment with controlled humidity if possible.
-
Alternatively, work quickly and efficiently to minimize exposure to ambient air.
-
Tare the weighing boat on the analytical balance.
-
Using a clean, dry spatula, quickly transfer the desired amount of this compound to the weighing boat and record the mass.
-
Immediately and tightly reseal the stock container of this compound.
-
-
Dissolution:
-
Promptly transfer the weighed this compound into the volumetric flask.
-
Add a portion of the desired solvent and swirl to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage of Stock Container:
-
For long-term storage, place the tightly sealed stock container in a desiccator containing a suitable desiccant (e.g., silica gel) to protect it from moisture.
-
Workflow for Handling Hygroscopic this compound
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-hazardous substance, small quantities may typically be disposed of in regular laboratory waste, but it is essential to confirm and adhere to the specific guidelines of your institution and region.[7]
This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers, scientists, and drug development professionals should always consult the most current safety data sheets and institutional guidelines before working with any chemical substance.
References
- 1. Cambridge Isotope Laboratories D-GLUCOSE (1-13C, 98-99%), 5 G, 40762-22-9, | Fisher Scientific [fishersci.com]
- 2. D-Glucose-d2 | CAS#:18991-62-3 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
Principle of Stable Isotope Tracing with Deuterium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing using deuterium (²H). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively implement this powerful technique in their work. From elucidating metabolic pathways to optimizing drug pharmacokinetics, deuterium tracing offers a versatile and insightful approach to understanding complex biological systems.
Core Principles of Deuterium Isotope Tracing
Stable isotope tracing with deuterium relies on the substitution of hydrogen atoms (¹H) with their heavier, non-radioactive isotope, deuterium (²H), within a molecule of interest. This subtle change in mass allows the "tagged" molecule to be tracked as it moves through a biological system, providing a dynamic view of its metabolic fate. The core principle underpinning many applications is the Kinetic Isotope Effect (KIE) .
The C-²H bond is stronger and more stable than the C-¹H bond.[1] Consequently, reactions that involve the cleavage of a carbon-hydrogen bond will proceed more slowly when deuterium is present at the site of cleavage.[1] This phenomenon, known as the deuterium KIE, is a cornerstone of using deuterium in drug discovery to slow metabolic processes and enhance a drug's pharmacokinetic profile.[2]
Deuterium can be introduced into biological systems in two primary ways:
-
Deuterated Substrates: Specific molecules, such as glucose, amino acids, or drug candidates, are synthesized with deuterium atoms at specific positions. These are then introduced to the system to trace the metabolic pathways of that particular molecule.
-
Deuterated Water (D₂O): Also known as heavy water, D₂O can be administered to organisms or added to cell culture media. Deuterium from D₂O is incorporated into various biomolecules through enzymatic reactions, providing a global view of biosynthesis and turnover of macromolecules like proteins, lipids, and DNA.[3]
The detection and quantification of deuterated molecules are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] These analytical techniques can differentiate between the masses of the deuterated and non-deuterated forms of a molecule, allowing for precise measurement of isotope enrichment.
Applications in Research and Drug Development
Deuterium tracing has a broad range of applications across various scientific disciplines, particularly in metabolic research and pharmaceutical development.
Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a deuterium-labeled substrate, such as [6,6′-²H₂]glucose, researchers can track the incorporation of deuterium into downstream metabolites of pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[5][6] This allows for the calculation of flux rates, providing insights into how metabolism is altered in different physiological or pathological states. For instance, it has been used to demonstrate metabolic compensation through a paralogue pathway in cancer cells.[6]
Drug Discovery and Development
In the pharmaceutical industry, deuterium labeling is a strategic tool used to improve the pharmacokinetic properties of drug candidates.[7] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be slowed down.[2] This can lead to several therapeutic advantages:
-
Increased Half-life: Slower metabolism extends the duration of the drug's presence in the body.
-
Reduced Dosing Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.
-
Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
-
Metabolic Switching: Deuteration can alter the primary metabolic pathway of a drug, potentially shifting it towards a more favorable route.[8]
Deutetrabenazine, an FDA-approved drug for the treatment of chorea associated with Huntington's disease, is a prime example of a successfully developed deuterated drug that offers an improved pharmacokinetic profile over its non-deuterated counterpart.
Data Presentation: Quantitative Effects of Deuteration
The following tables summarize quantitative data from various studies, illustrating the impact of deuterium substitution on drug pharmacokinetics and metabolic flux.
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Enzalutamide | In vitro CLint (rat liver microsomes) | - | 49.7% lower | ~2 | [9] |
| Enzalutamide | In vitro CLint (human liver microsomes) | - | 72.9% lower | ~2 | [9] |
| Enzalutamide | Cmax (in vivo, rats) | - | 35% higher | 1.35 | [9] |
| Enzalutamide | AUC0–t (in vivo, rats) | - | 102% higher | 2.02 | [9] |
| RTx-284 (Polθ Polymerase Inhibitor) | Oral Bioavailability | Lower than deuterated analog | 100% | >1 | [10] |
Table 2: Metabolic Flux Analysis Using Deuterium Tracing
| Model System | Labeled Substrate | Measured Flux/Metabolite | Condition | Flux Rate/Enrichment | Reference |
| Murine Tumor Model | D-[6,6'-²H₂]glucose | Glycolytic Flux | Untreated | 0.99 mM/min ± 0.10 | [5] |
| Murine Tumor Model | D-[6,6'-²H₂]glucose | [3,3′-²H₂]lactate-to-[6,6'-²H₂]glucose signal ratio | 48h post-chemotherapy | Decrease from 0.27 to 0.12 | [5] |
| UQCR11-null cancer cells | 4-[²H]-glucose | [²H]-serine/[²H]-NADH ratio | Relative to UQCR11-intact cells | Increased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium tracing.
In Vivo Deuterium Tracing in a Mouse Model
This protocol outlines the steps for an in vivo study to track the metabolism of a deuterated substrate.
-
Animal Preparation:
-
Acclimate mice to the experimental conditions for at least one week.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Tracer Administration:
-
Prepare a sterile solution of the deuterated tracer (e.g., [²H₇]-glucose) in saline.
-
Administer the tracer via intravenous infusion or intraperitoneal injection. The dosage and administration route will depend on the specific experimental goals.
-
-
Sample Collection:
-
At predetermined time points post-administration, euthanize the mice.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the organs with ice-cold saline to remove remaining blood.
-
Excise and snap-freeze the tissues of interest (e.g., liver, brain, tumor) in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at a high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Perform chromatographic separation using a column appropriate for the metabolites of interest (e.g., HILIC for polar metabolites).
-
Analyze the samples using a high-resolution mass spectrometer to detect and quantify the deuterated and non-deuterated forms of the metabolites.
-
D₂O Labeling in Cell Culture for Proteome Turnover Analysis
This protocol describes the use of D₂O to measure protein synthesis and degradation rates in cultured cells.
-
Cell Culture:
-
Culture cells in standard growth medium until they reach the desired confluency.
-
-
D₂O Labeling:
-
Prepare growth medium containing a specific concentration of D₂O (e.g., 4-8%).
-
Replace the standard medium with the D₂O-containing medium.
-
Incubate the cells for various time points to allow for the incorporation of deuterium into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Denature the proteins using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptides and quantify the isotopic enrichment of deuterium to determine the rate of protein turnover.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways related to deuterium tracing.
Caption: A generalized workflow for in vivo stable isotope tracing experiments using deuterium.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 8. osti.gov [osti.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Applications of D-Glucose-d2 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available D-Glucose-d2, specifically D-Glucose-6,6-d2, a stable isotope-labeled sugar crucial for metabolic research. This document details commercial suppliers, product specifications, and experimental applications, offering a valuable resource for researchers in metabolomics, drug development, and related fields.
Commercial Supplier Specifications
D-Glucose-d2 is available from several reputable suppliers, each offering various product grades and quantities suitable for research purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison.
| Supplier | Product Name | Catalog Number(s) | Purity/Isotopic Enrichment | Available Quantities | CAS Number |
| Cambridge Isotope Laboratories | D-Glucose (6,6-D₂, 99%) | DLM-349-1, DLM-349-5, DLM-349-10, DLM-349-PK | Chemical Purity: 98%, Isotopic Enrichment: 99% | 1 g, 5 g, 10 g, Bulk | 18991-62-3 |
| MedchemExpress | D-Glucose-d2 | HY-B0389S5 | 98.70% | 50 mg, 100 mg, 200 mg, 500 mg | 18991-62-3 |
| Sigma-Aldrich (Isotec) | D-Glucose-6,6-d2 | 282650, 661414 (S&P tested) | Not specified in search results | Not specified in search results | Not specified in search results |
| Eurisotop (subsidiary of Cambridge Isotope Laboratories) | D-GLUCOSE (6,6-D2, 99%) | DLM-349-1, DLM-349-5, DLM-349-10, DLM-349-PK | Chemical purity, 98% | 1 G, 5 G, 10 G, G | 18991-62-3 |
Applications in Metabolic Research
D-Glucose-d2 is a powerful tool for tracing metabolic pathways in vivo and in vitro. Its primary applications include biomolecular NMR, metabolism studies, and metabolomics.[1][2] The deuterium label allows for the non-invasive monitoring of glucose transport and metabolism.[3] Specifically, [6,6-²H₂]glucose is widely used in deuterium metabolic imaging (DMI) to observe glycolysis and the tricarboxylic acid (TCA) cycle.[4]
Experimental Protocols
Metabolic Labeling and Analysis using D-Glucose-6,6-d2
This protocol provides a generalized methodology for a stable isotope tracer experiment in a cellular model.
1. Cell Culture and Treatment:
- Culture cells of interest to the desired confluency in standard glucose-containing medium.
- Prior to the experiment, switch the cells to a glucose-free medium for a short period to deplete intracellular glucose pools.
- Introduce the experimental medium containing a known concentration of D-Glucose-6,6-d2. The concentration and labeling duration will depend on the specific cell type and metabolic rate.
2. Metabolite Extraction:
- After the desired incubation period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
- Vortex the samples and centrifuge at high speed to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for MS analysis.
- Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- Identify and quantify the deuterium-labeled metabolites by tracking the mass shift imparted by the deuterium atoms. For example, lactate derived from D-Glucose-6,6-d2 will show an increase in mass.
4. Data Analysis:
- Process the raw MS data to identify labeled metabolites and determine their isotopic enrichment.
- Calculate metabolic fluxes by applying mathematical models to the isotopic labeling data.
Visualizations
Metabolic Pathway of D-Glucose-6,6-d2
The following diagram illustrates the metabolic fate of D-Glucose-6,6-d2 as it is processed through glycolysis and the TCA cycle. The deuterium label is traced through key metabolic intermediates.
Caption: Metabolic fate of D-Glucose-6,6-d2 through glycolysis and the TCA cycle.
Experimental Workflow for Metabolic Labeling
This diagram outlines the general workflow for a metabolic labeling experiment using D-Glucose-d2, from cell culture to data analysis.
Caption: General workflow for a metabolic labeling experiment using D-Glucose-d2.
References
introduction to metabolic flux analysis using tracers
An In-depth Technical Guide to Metabolic Flux Analysis Using Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of metabolic reactions, known as fluxes, within a biological system.[1][2] At an intracellular level, it provides a detailed map of cellular metabolism, moving beyond static measurements of metabolite concentrations to reveal the dynamic activity of metabolic pathways.[1][3] This quantitative understanding of metabolic pathway utilization is crucial for elucidating cellular physiology in both health and disease.
The core of modern MFA lies in the use of stable isotope tracers, most commonly carbon-13 (¹³C).[3] This technique, often referred to as ¹³C-MFA, is considered the gold standard for accurately quantifying in vivo metabolic fluxes.[4] By tracing the path of these heavy isotopes through metabolic networks, researchers can gain unprecedented insights into how cells process nutrients and allocate resources for energy production, biosynthesis, and maintenance.[4]
The applications of MFA are vast and continue to expand. In biomedical research, it is instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[5][6] For drug development professionals, MFA provides a robust platform for identifying novel metabolic drug targets and elucidating the mechanism of action of therapeutic compounds by observing how they alter metabolic fluxes.[6] In the field of metabolic engineering, MFA is used to guide the rational design of microbial cell factories for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.[2]
Core Principles of Tracer-Based MFA
Tracer-based MFA is founded on the principle that the distribution of isotopes in metabolic intermediates is a direct consequence of the underlying metabolic fluxes. The process can be broken down into several key steps:
-
Isotopic Labeling : A substrate enriched with a stable isotope, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), is introduced into the cell culture medium.[4] The cells take up this labeled substrate and metabolize it, leading to the incorporation of the ¹³C atoms into downstream metabolites.[1]
-
Attainment of Steady State : For most MFA experiments, it is crucial that the cells are in a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing.[7]
-
Measurement of Mass Isotopomer Distributions (MIDs) : After a period of labeling, the metabolic activity is abruptly stopped (quenched), and the intracellular metabolites are extracted. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are then used to measure the mass isotopomer distributions (MIDs) of these metabolites.[4][8] An MID describes the relative abundance of a metabolite with a specific number of heavy isotopes (e.g., M+0 for no ¹³C atoms, M+1 for one ¹³C atom, etc.).
-
Computational Flux Estimation : The measured MIDs, along with other experimentally determined rates (e.g., substrate uptake and product secretion rates), are then used as inputs for a computational model.[9] This model consists of the stoichiometry and atom transitions for all the biochemical reactions in the cell's metabolic network. By using iterative algorithms, the model estimates the intracellular fluxes that best reproduce the experimentally measured MIDs.[6]
The power of ¹³C-MFA lies in the fact that a typical tracer experiment can generate a large number of independent labeling measurements, which provide strong constraints for the estimation of a smaller number of independent metabolic fluxes.[4] This redundancy greatly improves the precision and accuracy of the resulting flux map.[4]
Experimental Design and Protocols
A successful MFA experiment hinges on careful experimental design and execution. This section provides an overview of key considerations and a general protocol.
Isotopic Tracer Selection
The choice of isotopic tracer is a critical decision that significantly impacts the precision of the estimated fluxes.[6] Different tracers provide different levels of information about specific pathways. For example, glucose tracers are generally best for resolving fluxes in glycolysis and the pentose phosphate pathway (PPP), while glutamine tracers are more informative for the tricarboxylic acid (TCA) cycle.[6]
| Tracer | Primary Application | Rationale |
| [U-¹³C₆]glucose | General screening of central carbon metabolism | Labels all carbon positions, providing broad coverage of downstream metabolites. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in the upper parts of central metabolism.[7][10] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Excellent for probing TCA cycle activity, including anaplerosis and reductive carboxylation.[7][10] |
| [¹³C₅,¹⁵N₂]glutamine | Amino Acid Metabolism | Allows for simultaneous tracing of both carbon and nitrogen backbones. |
Experimental Protocols
The following protocols provide a general framework for performing a ¹³C-MFA experiment with adherent mammalian cells.
3.2.1. Cell Culture and Isotopic Labeling
-
Cell Seeding : Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Adaptation to Defined Medium : At least 24 hours before the experiment, switch the cells to a custom-formulated medium that is identical to the labeling medium but contains unlabeled substrates. This allows the cells to adapt to the defined nutrient environment.
-
Initiation of Labeling : To start the experiment, replace the adaptation medium with the pre-warmed labeling medium containing the chosen ¹³C-labeled tracer.
-
Incubation : Incubate the cells under standard conditions for a duration sufficient to achieve isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and may need to be determined empirically.
3.2.2. Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns during sample processing.
-
Quenching : Aspirate the labeling medium from the culture plate. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled medium. Aspirate the PBS and add ice-cold quenching solution (e.g., 80% methanol) to the plate.[10]
-
Cell Scraping and Collection : Place the plate on dry ice and use a cell scraper to detach the cells in the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction : The extraction process often involves a combination of solvents to separate polar and nonpolar metabolites. A common method is the use of a methanol:chloroform:water extraction.[10] After vortexing and centrifugation, the polar phase (containing central carbon metabolites) can be separated.
-
Drying : The extracted polar metabolites are then dried, typically using a vacuum concentrator, before storage at -80°C or derivatization for analysis.
3.2.3. Analytical Methods: GC-MS and LC-MS
GC-MS and LC-MS are the two most common analytical platforms for measuring MIDs in MFA studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust and widely used technique for MFA.[8] It offers excellent chromatographic separation and produces information-rich fragmentation patterns that are useful for determining isotopic labeling.[8] A key step in GC-MS analysis is the chemical derivatization of metabolites to make them volatile.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is particularly well-suited for analyzing a wide range of metabolites, including those that are not amenable to GC-MS due to their polarity or thermal instability.[1] It typically requires less sample preparation than GC-MS.[1]
Data Analysis and Visualization
The data analysis workflow in MFA is a multi-step process that transforms raw analytical data into a quantitative flux map.
The MFA Workflow
The overall workflow of a ¹³C-MFA study can be visualized as a logical progression from experimental design to the final flux map.
Computational Steps
-
Data Correction : The raw mass spectrometry data is corrected for the natural abundance of stable isotopes.
-
MID Calculation : The corrected data is used to calculate the mass isotopomer distributions for the measured metabolites.
-
Flux Estimation : Using specialized software (e.g., INCA, Metran, OpenFlux), an iterative optimization algorithm is employed to find the set of metabolic fluxes that best predict the experimentally determined MIDs, given the constraints of the metabolic network model.[1]
-
Statistical Analysis : A goodness-of-fit analysis is performed to ensure that the model adequately describes the experimental data. Confidence intervals are then calculated for each estimated flux to assess the precision of the results.
Quantitative Data from MFA Studies
The output of an MFA study is a quantitative flux map. The tables below present example data from MFA studies, showcasing the types of quantitative insights that can be gained.
Central Carbon Metabolism in Cancer vs. Normal Cells
MFA has been instrumental in characterizing the metabolic reprogramming that occurs in cancer cells, often referred to as the Warburg effect.[11] The following table summarizes typical relative flux changes observed in cancer cells compared to their non-cancerous counterparts.
| Pathway | Reaction | Relative Flux in Cancer Cells (vs. Normal) |
| Glycolysis | Glucose Uptake | Increased |
| Pyruvate Kinase | Increased | |
| Lactate Dehydrogenase (Lactate Production) | Significantly Increased | |
| TCA Cycle | Pyruvate Dehydrogenase (Pyruvate to Acetyl-CoA) | Decreased |
| Isocitrate Dehydrogenase (Reductive Carboxylation) | Increased | |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | Increased |
| Glutaminolysis | Glutamine Uptake | Increased |
| Glutaminase | Increased |
Note: These are generalized trends; specific flux values can vary significantly between different types of cancer and cell lines.
Example Fluxes in the Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is crucial for producing NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis.[12] MFA can precisely quantify the flux through the oxidative and non-oxidative branches of the PPP.
| Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (% of Glucose Uptake) |
| Neurons | Basal | 14.5% | - |
| Granulocytes | Resting | Minor Activity | - |
| Granulocytes | Stimulated (Phagocytosis) | Increased | Directional Shift |
Visualization of Metabolic Pathways and Concepts
Graphviz diagrams can be used to visualize the complex relationships within metabolic networks and illustrate key concepts in MFA.
Central Carbon Metabolism
This diagram shows the major pathways of central carbon metabolism that are commonly investigated using ¹³C-MFA.
Tracing Glucose and Glutamine into the TCA Cycle
MFA is particularly powerful for dissecting the relative contributions of different substrates to metabolic pathways. This diagram illustrates how ¹³C-glucose and ¹³C-glutamine can be used to trace carbon into the TCA cycle.
Conclusion
Metabolic Flux Analysis using stable isotope tracers is an indispensable tool in modern biological research. It provides a quantitative, dynamic view of cellular metabolism that is unattainable with other 'omics' technologies. By revealing the functional output of the metabolic network, MFA offers profound insights into the mechanisms of disease and provides a rational basis for the development of novel therapeutics and engineered biological systems. As analytical and computational tools continue to advance, the scope and precision of MFA will undoubtedly expand, further solidifying its role as a cornerstone of quantitative systems biology.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 12. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
A Technical Guide to the Historical Applications of Isotopic Tracers in Biology
Introduction
The advent of isotopic tracers revolutionized biological sciences, providing an unprecedented tool to trace the intricate pathways of molecules within living organisms.[1][2][3] By replacing an atom in a molecule with its isotope—an atom of the same element with a different number of neutrons—scientists could "label" or "tag" compounds and follow their metabolic fate.[2] This technique, akin to a molecular-level GPS, has been pivotal in elucidating fundamental biological processes, from metabolic pathways to the mechanisms of genetic inheritance.[1][2] This guide provides an in-depth look at seminal historical experiments that utilized isotopic tracers, detailing their methodologies, quantitative findings, and lasting impact on the fields of biology and medicine.
The Hershey-Chase Experiment: DNA as the Genetic Material
In 1952, Alfred Hershey and Martha Chase conducted a landmark experiment that provided definitive evidence that DNA, not protein, is the genetic material.[4][5] They utilized the bacteriophage T2, a virus that infects E. coli, which is composed of a protein coat surrounding a DNA core.[4][5][6]
Experimental Protocol
The experiment was elegantly designed to differentially label the DNA and protein components of the bacteriophage with radioactive isotopes.[4][7]
-
Radioactive Labeling of Bacteriophages:
-
Batch 1 (³⁵S-labeling): Phages were grown in a medium containing the radioactive isotope of sulfur, ³⁵S. Sulfur is a component of the amino acids cysteine and methionine, and is therefore incorporated into the phage's protein coat but not its DNA.[6]
-
Batch 2 (³²P-labeling): A separate batch of phages was grown in a medium containing the radioactive isotope of phosphorus, ³²P. Phosphorus is an integral component of the DNA backbone but is not found in the phage's protein coat.[4][6]
-
-
Infection of E. coli:
-
Blending and Centrifugation:
-
Shortly after infection, the cultures were agitated in a blender to detach the phage particles from the surface of the bacteria.[4][8]
-
The cultures were then centrifuged to separate the larger bacterial cells (which form a pellet at the bottom of the tube) from the smaller, lighter phage particles (which remain in the supernatant).[4][9]
-
-
Measurement of Radioactivity:
-
The radioactivity of the bacterial pellet and the supernatant was measured for each batch.
-
Quantitative Data
The results of the Hershey-Chase experiment provided a clear distinction between the roles of DNA and protein in viral infection.
| Isotope Used | Component Labeled | Radioactivity in Bacterial Pellet | Radioactivity in Supernatant |
| ³⁵S | Protein Coat | ~20% | ~80% |
| ³²P | DNA | ~70-80% | ~20-30% |
Data compiled from various sources describing the experiment's outcomes.[5][8]
Interpretation and Significance
The experiment demonstrated that the majority of the phage DNA (labeled with ³²P) entered the bacterial cells, while the majority of the protein coat (labeled with ³⁵S) remained outside.[5][10] This strongly indicated that DNA was the genetic material that carried the instructions for viral replication.
The Meselson-Stahl Experiment: Semi-Conservative DNA Replication
In 1958, Matthew Meselson and Franklin Stahl provided elegant proof for the semi-conservative model of DNA replication, a cornerstone of molecular biology.[11][12] Their experiment beautifully demonstrated that each new DNA molecule consists of one strand from the parent molecule and one newly synthesized strand.[12]
Experimental Protocol
The experiment utilized "heavy" and "light" isotopes of nitrogen to distinguish between parental and newly synthesized DNA strands.[12][13]
-
Labeling with "Heavy" Nitrogen:
-
Transfer to "Light" Nitrogen Medium:
-
Sample Collection:
-
Samples of the bacteria were collected at different time points, corresponding to different generations of cell division (Generation 0, Generation 1, Generation 2, etc.).[13]
-
-
DNA Extraction and Density Gradient Centrifugation:
Quantitative Data
The position of the DNA bands in the centrifuge tube after each generation provided the quantitative evidence for semi-conservative replication.
| Generation | Expected Banding (Semi-Conservative) | Observed Banding |
| 0 | One heavy band (¹⁵N/¹⁵N) | One heavy band |
| 1 | One intermediate band (¹⁵N/¹⁴N) | One intermediate band |
| 2 | One intermediate band (¹⁵N/¹⁴N) and one light band (¹⁴N/¹⁴N) in equal amounts | One intermediate and one light band |
| 3 | One intermediate band and a more intense light band | One intermediate and a more intense light band |
Results based on the published findings of Meselson and Stahl.[12]
Interpretation and Significance
The results were inconsistent with the conservative (where the parent DNA molecule remains intact) and dispersive (where the parent DNA is fragmented and dispersed among daughter molecules) models of replication. The appearance of a single intermediate band after one generation and both an intermediate and a light band after the second generation perfectly matched the predictions of the semi-conservative model.[12][15]
The Calvin-Benson Cycle: Elucidating the Path of Carbon in Photosynthesis
Melvin Calvin, Andrew Benson, and James Bassham used the radioactive isotope carbon-14 (¹⁴C) to trace the path of carbon during photosynthesis, a series of experiments that led to the discovery of the Calvin cycle.[16] This work, conducted in the late 1940s and 1950s, was a monumental achievement in biochemistry.
Experimental Protocol
The "lollipop" experiment, as it was fondly called due to the shape of the apparatus, was central to their discoveries.[17]
-
Culturing Algae:
-
Unicellular green algae (Chlorella) were cultured in a thin, flat, illuminated glass vessel (the "lollipop").[17]
-
-
Introduction of ¹⁴CO₂:
-
The algae were allowed to photosynthesize under normal conditions. Then, a solution of sodium bicarbonate containing radioactive carbon (NaH¹⁴CO₃) was injected into the culture.[17]
-
-
Time-Course Sampling:
-
At very short, defined time intervals (from a few seconds to several minutes) after the introduction of ¹⁴CO₂, samples of the algae were dropped into boiling methanol to instantly stop all enzymatic reactions.[18]
-
-
Separation and Identification of Compounds:
-
Autoradiography:
-
The chromatogram was placed on X-ray film. The radioactive compounds (those that had incorporated ¹⁴C) exposed the film, creating dark spots.[17] By comparing the positions of these spots with known standards, the radioactive compounds were identified.
-
Quantitative Data
By analyzing the chromatograms from different time points, Calvin and his team could determine the sequence in which different compounds became radioactive.
| Time after ¹⁴CO₂ Introduction | Key Radioactive Compounds Identified |
| ~5 seconds | 3-phosphoglycerate (3-PGA) was the first stable compound to be labeled. |
| ~30 seconds | Triose phosphates, sugar phosphates (e.g., fructose and glucose phosphates), and some amino acids. |
| Several minutes | A wide range of sugars, amino acids, and organic acids. |
This table summarizes the key findings that led to the elucidation of the Calvin Cycle.[17][18]
Interpretation and Significance
The time-course analysis revealed that CO₂ was first incorporated into a three-carbon compound, 3-PGA. This was a surprising result, as it was previously thought that a six-carbon compound would be the first product. This discovery was crucial in piecing together the entire cyclic pathway of carbon fixation, reduction, and regeneration now known as the Calvin-Benson cycle.[16][19]
Conclusion
The pioneering work of Hershey, Chase, Meselson, Stahl, Calvin, and Benson, among many others, highlights the profound impact of isotopic tracers on our understanding of biology.[1][3] These elegant experiments, characterized by their clever design and clear, quantifiable results, laid the foundation for modern molecular biology and biochemistry. The principles and techniques developed in these historical studies continue to be refined and applied in contemporary research, from metabolomics and drug development to clinical diagnostics, demonstrating the enduring legacy of this powerful analytical tool.[20][21][22]
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A historical perspective on radioisotopic tracers in metabolism and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hershey And Chase Experiment: Steps, Diagram & Key Findings [vedantu.com]
- 5. Hershey–Chase experiment - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. biologyreader.com [biologyreader.com]
- 8. The Hershey-Chase Experiments (1952), by Alfred Hershey and Martha Chase | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. quora.com [quora.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. alevelbiology.co.uk [alevelbiology.co.uk]
- 12. Meselson–Stahl experiment - Wikipedia [en.wikipedia.org]
- 13. Meselson And Stahl Experiment: Steps, Diagram & Semiconservative Proof [vedantu.com]
- 14. The Meselson-Stahl Experiment (1957–1958), by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. Khan Academy [khanacademy.org]
- 16. Calvin cycle - Wikipedia [en.wikipedia.org]
- 17. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]
- 18. youtube.com [youtube.com]
- 19. 5.3: The Calvin Cycle – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 20. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. | Semantic Scholar [semanticscholar.org]
- 21. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Technical Guide to D-Glucose-d2-1 and D-Glucose-6,6-d2 for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two key deuterated glucose isotopologues, D-Glucose-d2-1 (D-Glucose-1-d1) and D-Glucose-6,6-d2. This document outlines their core properties, synthesis, experimental applications, and the metabolic pathways they help elucidate. The information is tailored for researchers and professionals in the fields of metabolic research and drug development who are leveraging stable isotope tracers to gain deeper insights into cellular bioenergetics and disease states.
Introduction to Deuterated Glucose in Metabolic Tracing
Deuterium-labeled glucose molecules are powerful tools for tracing metabolic pathways in vitro and in vivo.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and can be safely administered to human subjects.[1] The incorporation of deuterium into glucose allows for the tracking of its metabolic fate through various analytical techniques, most notably Deuterium Magnetic Resonance Spectroscopy (DMRS) and Mass Spectrometry (MS).[2][3] These methods enable the non-invasive visualization and quantification of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][4][5] The choice of the labeling position on the glucose molecule dictates which specific metabolic routes can be interrogated.
Physicochemical Properties
The physical and chemical properties of this compound and D-Glucose-6,6-d2 are summarized in the table below for easy comparison. These properties are essential for experimental design, including the preparation of standards and the interpretation of analytical data.
| Property | This compound (D-Glucose-1-d1) | D-Glucose-6,6-d2 | Unlabeled D-Glucose |
| Molecular Formula | C₆H₁₁DO₆ | C₆H₁₀D₂O₆[6] | C₆H₁₂O₆[2] |
| Molecular Weight | 181.16 g/mol [7][8] | 182.17 g/mol [6][9] | 180.16 g/mol [2] |
| CAS Number | 106032-61-5[7] | 18991-62-3[4] | 50-99-7[2] |
| Isotopic Purity | ≥98 atom % D[7] | ≥98 atom % D[10] | N/A |
| Chemical Purity | ≥99% (CP)[7] | ≥99% (CP)[10] | N/A |
| Melting Point | 150-152 °C (lit.)[7] | 150-152 °C (lit.)[4] | 146 °C (α-anomer), 150 °C (β-anomer)[2] |
| Appearance | White to off-white solid powder[8] | White crystalline powder[4] | White crystalline solid[2] |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)[7] | Not specified | [α]20/D +52.7° (c=10 in H₂O) |
| Solubility | Soluble in water | Soluble in water and methanol[11] | Highly soluble in water[2] |
Synthesis Overview
The synthesis of specifically labeled glucose molecules is a complex process. While detailed, step-by-step protocols are often proprietary or vary between manufacturers, the general approaches are outlined below.
Synthesis of this compound (D-Glucose-1-d1)
The synthesis of D-Glucose-1-d1 typically involves the introduction of a deuterium atom at the C1 position of a suitable precursor. An established method for introducing a label at the C1 position is the cyanohydrin synthesis, starting from D-arabinose. In this process, a cyanide group containing the isotopic label is added to D-arabinose, followed by reduction to form the epimeric sugars D-glucose and D-mannose.[3][12] For the synthesis of the deuterated analog, a deuterated cyanide source would be utilized. The reaction conditions can be optimized to favor the formation of the gluconic epimer.[12]
Synthesis of D-Glucose-6,6-d2
The synthesis of D-Glucose-6,6-d2 often starts from a commercially available protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[13] The synthesis can proceed through the oxidation of the primary alcohol at the C6 position to an aldehyde, followed by a stereoselective reduction using a deuterated reducing agent to introduce the two deuterium atoms.[9]
Experimental Protocols
The following sections provide generalized experimental protocols for the use of this compound and D-Glucose-6,6-d2 in metabolic tracing studies.
In Vitro Isotope Tracing with Mass Spectrometry
This protocol describes a general workflow for tracing the metabolism of deuterated glucose in cultured cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing either this compound or D-Glucose-6,6-d2 at a known concentration. The labeling duration will depend on the metabolic pathway of interest, ranging from minutes for glycolysis to hours for other pathways.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
-
Detect the mass-to-charge ratio (m/z) of the metabolites and their deuterated isotopologues using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify metabolites based on their retention time and accurate mass.
-
Quantify the abundance of the unlabeled and deuterated forms of each metabolite to determine the extent of label incorporation and calculate metabolic fluxes.
-
In Vivo Deuterium Metabolic Imaging (DMI) with DMRS
This protocol outlines the general steps for conducting an in vivo DMI study using D-Glucose-6,6-d2 and DMRS.[14]
-
Animal Preparation and Substrate Administration:
-
DMRS Data Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire deuterium MR spectra from the tissue of interest (e.g., brain, liver) over time using a pulse-acquire sequence with spatial encoding.[14] This allows for the dynamic tracking of the deuterated glucose and its downstream metabolites.
-
-
Data Processing and Analysis:
-
Process the raw DMRS data, which includes signal averaging, phase correction, and spectral fitting.[14]
-
Quantify the spectral peaks corresponding to D-Glucose-6,6-d2 and its deuterated metabolites (e.g., lactate-d2, glutamate/glutamine-d2).
-
Generate metabolic maps by overlaying the quantified metabolite concentrations onto anatomical MR images.
-
Use kinetic modeling to calculate metabolic flux rates.[16]
-
Metabolic Pathway Tracing and Visualization
The distinct labeling patterns of this compound and D-Glucose-6,6-d2 allow for the interrogation of different metabolic pathways.
Glycolysis and TCA Cycle
-
D-Glucose-6,6-d2: The deuterium atoms on the C6 position are retained through glycolysis to form [3,3-d2]-pyruvate. This labeled pyruvate can then be converted to [3,3-d2]-lactate or enter the TCA cycle as [2,2-d2]-acetyl-CoA. The deuterium label can then be traced through the intermediates of the TCA cycle, such as [4,4-d2]-glutamate and glutamine (Glx).[11][15] This makes D-Glucose-6,6-d2 an excellent tracer for studying glycolytic flux and TCA cycle activity.
-
This compound: The deuterium on the C1 position is lost as CO₂ in the pyruvate dehydrogenase complex reaction before the carbon backbone enters the TCA cycle. However, it can be used to trace the initial steps of glycolysis.
Caption: Metabolic fate of deuterium from D-Glucose-1-d1 and D-Glucose-6,6-d2 in glycolysis and the TCA cycle.
Pentose Phosphate Pathway (PPP)
-
This compound: The deuterium at the C1 position is lost as CO₂ in the oxidative phase of the PPP. Comparing the fate of the label from this compound with that of a C6-labeled glucose can provide an estimate of PPP activity.[17] Specifically, the loss of the deuterium label from the C1 position, when compared to the retention of a label at the C6 position, is indicative of flux through the PPP.[17]
-
D-Glucose-6,6-d2: The deuterium atoms at the C6 position are retained through the PPP and can be traced into the resulting pentose phosphates and their downstream products.
Caption: Tracing deuterium labels through the Pentose Phosphate Pathway.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a metabolic tracing experiment using deuterated glucose.
Caption: A generalized workflow for metabolic tracing experiments using deuterated glucose.
Conclusion
This compound and D-Glucose-6,6-d2 are invaluable tools for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Their distinct labeling patterns provide complementary information, enabling the detailed investigation of glycolysis, the TCA cycle, and the pentose phosphate pathway. The choice between these two tracers will depend on the specific metabolic questions being addressed. As analytical technologies such as DMRS and high-resolution mass spectrometry continue to advance, the utility of these deuterated glucose molecules in elucidating metabolic reprogramming in health and disease will undoubtedly expand.
References
- 1. columbia.edu [columbia.edu]
- 2. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrating 1H MRS and deuterium labeled glucose for mapping the dynamics of neural metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 15. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Methodological & Application
Application Note: Quantitative Analysis of D-Glucose-d2-1 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds, such as D-Glucose-d2-1, are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate metabolic pathways, quantify metabolite turnover, and assess the impact of therapeutic interventions on cellular metabolism.[1][2] The analysis of this compound requires a robust and sensitive analytical method to accurately differentiate and quantify it from endogenous glucose. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plasma samples. The described protocol offers high selectivity, sensitivity, and throughput for reliable quantitative analysis in metabolic studies.
Signaling Pathway Context: Glycolysis and Gluconeogenesis
This compound is utilized in the central metabolic pathway of glycolysis, where glucose is broken down to pyruvate, generating ATP and NADH.[3] The labeled deuterium atom can be traced through the various intermediates of this pathway and subsequent pathways like the Krebs cycle. This allows for the detailed study of glucose flux and the impact of various factors on this central metabolic process. Gluconeogenesis, the reverse pathway of glycolysis, can also be investigated using labeled glucose to understand the synthesis of glucose from non-carbohydrate precursors.[4][5]
Caption: Overview of Glycolysis and Gluconeogenesis pathways.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for extracting this compound from plasma samples.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.[6][7]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6][7]
Liquid Chromatography
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar analytes like glucose.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% B to 65% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[6][7]
-
MRM Transitions:
-
D-Glucose (unlabeled): Precursor m/z 179.1 → Product m/z 89.0
-
This compound: Precursor m/z 181.1 → Product m/z 90.0 (or other appropriate fragment)
-
-
Collision Energy: Optimized for the specific instrument, typically around 10-15 eV.
-
Source Temperature: 450°C[8]
-
Ion Spray Voltage: -4500 V[8]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The presented LC-MS/MS method demonstrates excellent performance for the quantification of this compound. The following table summarizes the typical validation parameters.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Precision (CV%) | < 10%[6][7] |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal with HILIC and appropriate sample dilution. |
| Retention Time | Approximately 4-5 minutes[6][7] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The protocol, utilizing a simple sample preparation and a sensitive HILIC-MS/MS approach, is well-suited for high-throughput metabolic research and clinical studies. The method's high selectivity and sensitivity enable accurate tracing of glucose metabolism, providing valuable insights for researchers in various fields of life sciences.
References
- 1. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Glycolysis / Gluconeogenesis - Reference pathway [kegg.jp]
- 6. A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blocksandarrows.com [blocksandarrows.com]
- 8. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for Detecting D-Glucose-d2-1 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled glucose, such as D-Glucose-d2-1, is a powerful tool in metabolic research to trace the fate of glucose through various biochemical pathways. Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of these labeled metabolites. This document provides a detailed protocol for the detection and analysis of this compound metabolites using GC-MS, including sample preparation, derivatization, and instrument parameters.
Metabolic Fate of this compound
This compound is deuterated at the first carbon position. Upon entering glycolysis, it is first phosphorylated to Glucose-6-phosphate-d2-1. As it proceeds through the glycolytic pathway, the deuterium label will be incorporated into downstream metabolites. Key metabolic pathways for glucose include glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[1][2] Glycolysis breaks down glucose into pyruvate, generating ATP and NADH.[3] The PPP runs parallel to glycolysis and is a major source of NADPH and precursors for nucleotide biosynthesis. Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors.[1][2] The specific location of the deuterium label on the glucose molecule is critical for tracing its path through these interconnected pathways.[4]
Figure 1: Simplified pathway of this compound metabolism in glycolysis.
Experimental Protocol
A critical step in the GC-MS analysis of non-volatile compounds like glucose and its metabolites is derivatization to increase their volatility.[5][6][7] Common derivatization techniques include silylation, acetylation, and oximation.[5][6][7] For glucose analysis, a two-step derivatization involving oximation followed by silylation (e.g., using BSTFA) or acetylation is often preferred as it reduces the number of isomers, simplifying the resulting chromatogram.[5][7]
The following protocol outlines a methoximation followed by trimethylsilylation (TMS) derivatization procedure, which is a widely used and robust method for the analysis of sugars.[8]
Materials and Reagents
-
Solvents: Pyridine, Ethyl Acetate (GC grade)
-
Derivatization Reagents: Methoxyamine hydrochloride (MOX), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: A suitable internal standard, such as a commercially available stable isotope-labeled version of a related but distinct metabolite (e.g., U-13C6-Glucose), should be used for accurate quantification.[8]
-
Sample Matrix: e.g., cell culture supernatant, plasma, or tissue extract.
Sample Preparation and Derivatization Workflow
Figure 2: Experimental workflow for sample preparation and derivatization.
Detailed Methodology
-
Sample Collection and Extraction:
-
For cellular studies, quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).[9]
-
For plasma or serum samples, deproteinization is necessary. Add 10 parts of a cold organic solvent like methanol or acetonitrile to 1 part of the sample.[10]
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Drying:
-
Evaporate the supernatant to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. It is crucial to ensure all solvent is removed as water can interfere with the derivatization process.
-
-
Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.[11] This step converts the carbonyl groups of the sugars to their methoxime derivatives, reducing the number of anomeric isomers.
-
Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the metabolites.[11]
-
-
GC-MS Analysis:
-
After derivatization, transfer the sample to a GC vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Instrument Parameters
The following are suggested starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 325°C, hold for 10 min |
| MS System | Agilent 5977 or equivalent |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragment ions of the derivatized metabolites. The deuterium label on this compound will result in a mass shift in the fragments containing the C-1 position. By monitoring the appropriate ions, the incorporation of the label into downstream metabolites can be traced and quantified.
For quantitative analysis, the peak areas of the labeled (M+2) and unlabeled (M+0) fragments of each metabolite are determined. The isotopic enrichment can then be calculated.
Table 1: Example Quantitative Data for Key Metabolites
| Metabolite | Derivatized Formula | Monitored Ions (m/z) | Unlabeled Peak Area (M+0) | Labeled Peak Area (M+2) | % Isotopic Enrichment |
| Glucose | C20H49NO5Si5 | 319, 217 | 1,500,000 | 300,000 | 16.7% |
| Pyruvate | C10H23NO3Si2 | 174 | 800,000 | 120,000 | 13.0% |
| Lactate | C12H29NO3Si3 | 219 | 1,200,000 | 150,000 | 11.1% |
Note: The specific ions to be monitored will depend on the fragmentation pattern of the chosen derivative. It is essential to analyze standards of each metabolite to determine their retention times and mass spectra.
Conclusion
This application note provides a comprehensive GC-MS protocol for the detection and analysis of metabolites derived from this compound. The detailed methodology for sample preparation, derivatization, and GC-MS analysis, along with the provided diagrams and data tables, offers a solid foundation for researchers in metabolic studies. Careful optimization of the protocol for specific experimental conditions and instrumentation will ensure high-quality, reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 11. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glucose Turnover Rates Using D-[6,6-d2]Glucose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a primary energy source for most living organisms, and its metabolism is tightly regulated. The rate at which glucose is produced and utilized, known as the glucose turnover rate, is a critical indicator of metabolic health. Dysregulation of glucose turnover is a hallmark of various metabolic diseases, including diabetes, obesity, and cancer. The use of stable isotope tracers, such as D-[6,6-d2]glucose, coupled with mass spectrometry, provides a safe and powerful method for quantifying in vivo glucose kinetics.[1][2] This application note provides a detailed protocol for measuring glucose turnover rates using a primed-constant infusion of D-[6,6-d2]glucose in a research setting.
The principle behind this technique is isotope dilution. A known amount of the labeled glucose tracer (D-[6,6-d2]glucose) is infused into the circulation. This tracer mixes with the endogenous, unlabeled glucose pool. By measuring the extent of dilution of the tracer at a steady state, one can calculate the rate at which new, unlabeled glucose is appearing in the circulation (Rate of Appearance, Ra).[2] In a metabolic steady state, the rate of glucose appearance is equal to its rate of disappearance (Rd).
Principle of Isotope Dilution for Glucose Turnover
The core of this method lies in achieving a steady-state isotopic enrichment in the plasma. A primed-constant infusion strategy is employed to rapidly reach and then maintain this steady state. The "priming" bolus dose quickly raises the tracer concentration to the expected steady-state level, while the "constant" infusion maintains it. Once a steady state is achieved, the rate of appearance of endogenous glucose can be calculated based on the tracer infusion rate and the measured tracer-to-tracee ratio in the plasma.
Experimental Protocol: In Vivo Glucose Turnover in Mice
This protocol outlines the steps for measuring glucose turnover rates in mice using a primed-constant infusion of D-[6,6-d2]glucose.
Materials and Reagents
-
D-[6,6-d2]glucose (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Catheters for infusion and blood sampling
-
Syringe pumps
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Animal Preparation
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For basal turnover rates, fast mice overnight (approximately 12-16 hours) with free access to water.[3]
-
On the day of the experiment, anesthetize the mice and insert catheters into a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) or another vein for blood sampling.
-
Allow the mice to recover from surgery and acclimate before starting the infusion.
Tracer Infusion
-
Prepare the D-[6,6-d2]glucose tracer solution in sterile 0.9% saline. The concentration will depend on the desired infusion rate and the size of the animal.
-
A typical primed-constant infusion protocol for a mouse involves:
-
Priming dose (bolus): To rapidly achieve isotopic steady state.
-
Constant infusion: To maintain the isotopic steady state.
-
-
The infusion rates should be optimized for the specific experimental conditions but a representative protocol is as follows:
-
Priming dose: ~14 µmol/kg
-
Constant infusion rate: ~0.15 µmol/kg/min
-
-
Administer the priming dose as a bolus injection over 1-2 minutes, followed immediately by the constant infusion using a syringe pump.
Blood Sampling
-
Collect a baseline blood sample (~20-30 µL) immediately before starting the tracer infusion (t=0).
-
During the constant infusion, collect blood samples at timed intervals to confirm the attainment of isotopic steady state. A typical sampling schedule is t = 90, 105, and 120 minutes after the start of the infusion.
-
Place blood samples into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation and Analysis by GC-MS
Plasma Deproteinization
-
Thaw plasma samples on ice.
-
Add a known volume of cold perchloric acid (e.g., 3% PCA) to the plasma sample to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and neutralize with a solution of potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the glucose.
Derivatization of Glucose
For GC-MS analysis, glucose needs to be derivatized to a more volatile form. A common method is the preparation of glucose aldonitrile pentaacetate.
-
Dry the deproteinized and neutralized plasma extract under a stream of nitrogen.
-
Add a solution of hydroxylamine hydrochloride in pyridine and heat to form the oxime.
-
Add acetic anhydride and heat to form the pentaacetate derivative.
-
Evaporate the reagents and redissolve the derivatized glucose in a suitable solvent like ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for the separation of the glucose derivative.
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode to monitor the abundance of specific ions corresponding to the unlabeled (m/z) and labeled (m/z+2) glucose.
Table 1: Selected Ion Monitoring (SIM) for Glucose Aldonitrile Pentaacetate Derivative
| Analyte | Monitored Ions (m/z) | Description |
| Endogenous Glucose (M+0) | Specific fragment ions | Represents the unlabeled glucose. |
| D-[6,6-d2]Glucose (M+2) | Corresponding fragment ions +2 Da | Represents the deuterated glucose tracer. |
Note: The exact m/z values will depend on the specific derivatization method and the fragmentation pattern in the mass spectrometer. It is crucial to determine these values empirically.
Data Analysis and Calculations
Calculation of Isotopic Enrichment
Isotopic enrichment is typically expressed as the tracer-to-tracee ratio (TTR) or mole percent excess (MPE).
-
Tracer-to-Tracee Ratio (TTR): TTR = (Area of M+2 ion) / (Area of M+0 ion)
-
Mole Percent Excess (MPE): MPE = [ (Area of M+2 ion) / ( (Area of M+0 ion) + (Area of M+2 ion) ) ] * 100
Calculation of Glucose Turnover Rates
Once a steady state in isotopic enrichment is confirmed from the multiple blood samples taken during the constant infusion, the following rates can be calculated:
-
Rate of Appearance (Ra) of Glucose: Ra (mg/kg/min) = [ (Tracer Infusion Rate (mg/kg/min)) / (Average TTR at steady state) ]
In a basal, post-absorptive state, Ra is equivalent to endogenous glucose production (EGP), primarily from the liver.
-
Rate of Disappearance (Rd) of Glucose: In a steady state, the rate of glucose entering the circulation is equal to the rate of its removal. Rd (mg/kg/min) = Ra (mg/kg/min)
-
Metabolic Clearance Rate (MCR): MCR represents the volume of plasma cleared of glucose per unit of time. MCR (mL/kg/min) = Rd (mg/kg/min) / Plasma Glucose Concentration (mg/mL)
Experimental Workflow
Representative Data
The following table provides representative glucose turnover rates in rodents under different physiological conditions. These values can serve as a reference for experimental design and data interpretation.
Table 2: Glucose Turnover Rates in Rodents
| Species/Model | Condition | Rate of Appearance (Ra) (mg/kg/min) | Rate of Disappearance (Rd) (mg/kg/min) | Metabolic Clearance Rate (MCR) (mL/kg/min) | Reference |
| Rat | Fed, at rest | ~12-15 | ~12-15 | ~10-12 | [4] |
| Rat | 48-hour fasted, at rest | ~6-8 | ~6-8 | ~8-10 | [4] |
| Mouse (C57BL/6) | Fasted | ~10-14 | ~10-14 | ~15-20 | [5] |
| Mouse (High-Fat Diet) | Fasted, Insulin Resistant | ~15-20 (elevated) | ~15-20 | ~10-15 (reduced) | [6] |
Values are approximate and can vary based on the specific experimental protocol, animal strain, age, and other factors.
Conclusion
The use of D-[6,6-d2]glucose as a stable isotope tracer is a robust and reliable method for the in vivo measurement of glucose turnover rates. This technique provides valuable insights into the dynamics of glucose metabolism and is a powerful tool for researchers in academia and the pharmaceutical industry studying metabolic diseases and developing novel therapeutics. Careful attention to the experimental protocol, particularly the tracer infusion and blood sampling schedule, is crucial for obtaining accurate and reproducible results.
References
- 1. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose turnover in 48-hour-fasted running rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Unraveling the Pentose Phosphate Pathway: An Application Guide for D-Glucose-d2-1 Tracing
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance. Its primary functions are the production of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and the synthesis of pentose sugars, which are essential precursors for nucleotide and nucleic acid production. Given its significance in cell proliferation, stress resistance, and various disease states, the ability to accurately measure the flux through the PPP is of paramount importance to researchers in drug development and metabolic diseases.
This application note provides a detailed protocol for utilizing D-Glucose-d2-1, a stable isotope-labeled tracer, to investigate the activity of the oxidative branch of the PPP in cultured mammalian cells. In this method, the deuterium atom at the C1 position of glucose is transferred to NADP+ to form NADPH during the initial enzymatic step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). By monitoring the incorporation of deuterium into the NADPH pool using liquid chromatography-mass spectrometry (LC-MS), researchers can quantitatively assess the flux through this critical pathway.
Metabolic Fate of this compound in the Pentose Phosphate Pathway
The core principle of this tracer methodology lies in the stereospecific transfer of the deuterium atom from the C1 position of glucose.
Application Notes and Protocols for Studying Glycolysis and Gluconeogenesis with D-Glucose-d2-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Glucose-d2-1, a stable isotope-labeled glucose tracer, for the quantitative analysis of glycolysis and gluconeogenesis in both in vitro and in vivo models. The methodologies detailed herein are designed to enable researchers to trace metabolic pathways, quantify flux rates, and gain deeper insights into cellular energy metabolism.
Introduction
This compound is a valuable tool in metabolic research, where the deuterium label at the C1 position allows for the tracing of glucose metabolism through various pathways. Upon entering the glycolytic pathway, the deuterium label is transferred to downstream metabolites, which can be detected and quantified using mass spectrometry (MS). This enables the precise measurement of metabolic fluxes and the relative contributions of different pathways to glucose utilization and production. Stable isotope tracers like this compound offer a safe and effective alternative to radioactive isotopes for metabolic studies.[1][2]
Applications
-
Metabolic Flux Analysis: Quantify the rate of glycolysis and gluconeogenesis in response to genetic modifications, drug treatments, or changes in cellular environment.[1][3]
-
Drug Discovery and Development: Screen for compounds that modulate glycolytic or gluconeogenic activity as potential therapeutics for metabolic diseases and cancer.
-
Disease Modeling: Investigate metabolic dysregulation in diseases such as cancer, diabetes, and inherited metabolic disorders.[4]
-
Understanding Cellular Bioenergetics: Elucidate the intricate regulation of central carbon metabolism and its interplay with other metabolic pathways.
Data Presentation
The following tables provide examples of how quantitative data from this compound tracing experiments can be structured for clear comparison. Please note that the values presented are for illustrative purposes and will vary depending on the experimental system.
Table 1: Glycolytic Flux in Response to a Novel Glycolysis Inhibitor (Compound X) in Cultured Cancer Cells
| Treatment | Glucose Consumption Rate (nmol/10^6 cells/hr) | Lactate Production Rate (nmol/10^6 cells/hr) | Fractional Contribution of Glucose to Lactate (%) |
| Vehicle Control | 150.2 ± 12.5 | 280.5 ± 20.1 | 95.2 ± 2.1 |
| Compound X (1 µM) | 105.8 ± 9.8 | 195.3 ± 15.7 | 94.8 ± 2.5 |
| Compound X (10 µM) | 60.1 ± 5.5 | 110.2 ± 10.3 | 95.5 ± 1.9 |
Table 2: Gluconeogenic Flux in Primary Hepatocytes Treated with a Glucagon Receptor Agonist
| Treatment | Glucose Production Rate (nmol/mg protein/hr) | Fractional Gluconeogenesis (%) | Contribution from Lactate/Pyruvate (%) | Contribution from Glycerol (%) | |---|---|---|---| | Basal | 25.3 ± 3.1 | 55.4 ± 4.2 | 40.1 ± 3.5 | 15.3 ± 1.8 | | Glucagon Agonist (100 nM) | 45.8 ± 5.2 | 75.1 ± 6.8 | 55.6 ± 4.9 | 19.5 ± 2.2 |
Experimental Protocols
Protocol 1: In Vitro Glycolysis and Gluconeogenesis Flux Analysis in Cultured Cells
This protocol details the steps for labeling cultured mammalian cells with this compound to measure glycolytic and gluconeogenic flux.
Materials:
-
This compound
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water, ice-cold
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and proliferate.
-
On the day of the experiment, replace the standard medium with glucose-free medium supplemented with a known concentration of this compound (typically 5-25 mM) and dialyzed FBS. For gluconeogenesis experiments, supplement the medium with gluconeogenic precursors like lactate (10 mM) and pyruvate (1 mM).
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours) to allow for the incorporation of the deuterium label into metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform a chloroform-methanol-water extraction to separate polar metabolites from lipids and proteins.
-
Collect the polar (aqueous) phase containing the glycolytic and gluconeogenic intermediates.
-
-
Sample Derivatization:
-
Dry the extracted polar metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. This is commonly done by adding a derivatization agent like MTBSTFA and incubating at an elevated temperature (e.g., 70°C for 30 minutes).[5][6]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Determine the mass isotopologue distribution (MID) for key metabolites in the glycolytic and gluconeogenic pathways.
-
Correct for the natural abundance of stable isotopes.
-
Calculate metabolic flux rates using appropriate metabolic flux analysis (MFA) software or by applying principles of isotope dilution mass spectrometry.[7][8]
-
Protocol 2: In Vivo Gluconeogenesis Measurement
This protocol is adapted from methods using deuterated water and can be applied with this compound to trace gluconeogenesis in animal models.[3]
Materials:
-
This compound sterile solution for injection/infusion
-
Anesthetized animal model (e.g., mouse, rat)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Plasma separation reagents
-
Perchloric acid
-
Derivatization reagents
-
GC-MS system
Procedure:
-
Animal Preparation and Tracer Administration:
-
Fast the animals overnight to induce gluconeogenesis.
-
Administer this compound via intravenous (IV) infusion or intraperitoneal (IP) injection. A bolus dose followed by a constant infusion is often used to achieve steady-state labeling.
-
-
Blood Sampling:
-
Collect blood samples at baseline and at multiple time points during the tracer administration.
-
-
Plasma Preparation and Glucose Extraction:
-
Separate plasma from whole blood by centrifugation.
-
Deproteinize the plasma using perchloric acid.
-
Isolate glucose from the deproteinized plasma.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the isolated glucose to a volatile form suitable for GC-MS analysis (e.g., glucose aldonitrile pentapropionate).[6]
-
Analyze the samples by GC-MS to determine the deuterium enrichment in glucose.
-
-
Flux Calculation:
-
Calculate the rate of appearance of glucose (Ra) and the fractional contribution of gluconeogenesis to glucose production based on the isotopic enrichment of plasma glucose over time.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Fate of deuterium from this compound in glycolysis.
Caption: Deuterium incorporation during gluconeogenesis from unlabeled precursors.
Caption: General experimental workflow for in vitro metabolic flux analysis.
References
- 1. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Glucose-d2-1 in Cancer Metabolism Research
Introduction
Altered glucose metabolism, characterized by elevated glucose uptake and a preference for aerobic glycolysis (the Warburg effect), is a hallmark of many cancer types. This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential building blocks for macromolecules like nucleotides, lipids, and proteins. Stable isotope tracing is a powerful technique to elucidate the intricate metabolic pathways that are rewired in cancer cells. D-Glucose-d2-1, a glucose molecule with a deuterium atom at the C1 position, serves as a valuable tracer to investigate the flux through key metabolic pathways, particularly glycolysis and the Pentose Phosphate Pathway (PPP).
Principle of this compound Tracing
When cancer cells are cultured in a medium containing this compound, the deuterated glucose is taken up and metabolized. The deuterium label is transferred to downstream metabolites, and its fate can be tracked using mass spectrometry (MS). The position of the deuterium on the glucose molecule is critical. The deuterium at the C1 position allows for the specific interrogation of the initial steps of glycolysis and the oxidative branch of the PPP.
-
In Glycolysis: The deuterium on C1 of glucose is retained through the upper steps of glycolysis, leading to the formation of deuterated lactate and other glycolytic intermediates.
-
In the Pentose Phosphate Pathway (PPP): The first committed step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), involves the oxidation of glucose-6-phosphate at the C1 position. This results in the loss of the deuterium label from the glucose backbone.
By measuring the extent of deuterium incorporation into various metabolites, researchers can quantify the relative flux of glucose through these competing pathways.
Key Applications in Cancer Metabolism Research
-
Quantifying Pentose Phosphate Pathway (PPP) Activity: The PPP is crucial for cancer cells as it produces NADPH, which is essential for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. By comparing the deuterium enrichment in metabolites downstream of glycolysis (e.g., lactate) with the initial enrichment in this compound, the proportion of glucose entering the PPP can be estimated. A lower than expected deuterium enrichment in glycolytic end products suggests a significant flux through the PPP where the label is lost.
-
Investigating Glycolytic Flux: Tracing the deuterium from this compound into lactate provides a direct measure of glycolytic activity. This is particularly relevant for studying the Warburg effect and the efficacy of drugs that target glycolysis.
-
Elucidating Drug Mechanisms: this compound can be used to assess the metabolic response of cancer cells to therapeutic agents. For example, researchers can determine if a drug inhibits glycolysis, diverts glucose into the PPP, or has other off-target metabolic effects.
-
Studying Metabolic Heterogeneity: Cancer cells within a tumor can exhibit metabolic heterogeneity. Stable isotope tracing with this compound can be combined with cell sorting or imaging techniques to study metabolic differences between subpopulations of cancer cells.[1]
Quantitative Data Presentation
The following table presents representative quantitative data that could be obtained from a this compound stable isotope tracing experiment in a cancer cell line. The values are based on typical metabolic flux rates observed in cancer cells and are for illustrative purposes.
| Parameter | Control Cancer Cells | Drug-Treated Cancer Cells | Unit |
| Glucose Uptake Rate | 150 | 90 | nmol/10^6 cells/hr |
| Lactate Secretion Rate | 250 | 150 | nmol/10^6 cells/hr |
| Fractional Contribution of Glucose to Lactate | 0.95 | 0.85 | Mole Fraction |
| Estimated PPP Flux (% of Glucose Uptake) | 10 | 25 | % |
| Deuterium Enrichment in Lactate (M+1) | 0.85 | 0.65 | Mole Fraction |
Note: The "Drug-Treated Cancer Cells" column illustrates a hypothetical scenario where a drug induces a shift from glycolysis towards the Pentose Phosphate Pathway.
Experimental Protocols
1. In Vitro Cell Culture Labeling with this compound
This protocol outlines the general procedure for labeling cancer cells with this compound for metabolic flux analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the cell culture medium
-
This compound (sterile, cell culture grade)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells in their complete growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (typically the same as the glucose concentration in the standard medium, e.g., 10 mM). Add dialyzed FBS and Penicillin-Streptomycin.
-
Medium Exchange: Once the cells reach the desired confluency, aspirate the standard growth medium.
-
Washing: Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose.
-
Labeling: Add the pre-warmed this compound labeling medium to each well.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals. For steady-state analysis, this is typically at least 8-24 hours. For kinetic flux analysis, shorter time points may be used.
-
Metabolite Quenching and Extraction: At the end of the incubation period, proceed immediately to metabolite quenching and extraction to halt enzymatic activity.
2. Metabolite Extraction
This protocol describes the extraction of polar metabolites from cultured cells.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Dry ice
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Quenching: Place the cell culture plate on a bed of dry ice to rapidly cool the cells and quench metabolic activity.
-
Medium Removal: Quickly aspirate the labeling medium.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Scraping: Use a pre-chilled cell scraper to detach the cells into the methanol.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
3. LC-MS/MS Analysis for Labeled Metabolites
This protocol provides a general workflow for the analysis of this compound labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A suitable chromatography column for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts again to pellet any precipitated material. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 2-10 µL) of the metabolite extract.
-
Run a gradient of mobile phases to separate the polar metabolites. A typical HILIC gradient involves a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer at the beginning, gradually increasing the aqueous component to elute the polar compounds.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode, as many central carbon metabolites are acids.
-
Perform a full scan analysis to detect all ions within a specified mass range.
-
To confirm the identity of metabolites, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized software to identify peaks, determine their retention times, and measure their accurate masses.
-
Identify metabolites by matching their accurate mass and retention time to a library of standards.
-
Quantify the relative abundance of each metabolite by integrating the area under its chromatographic peak.
-
Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each metabolite. For this compound tracing, you will look for the M+1 peak (the metabolite with one deuterium atom).
-
Visualizations
Caption: Experimental workflow for this compound stable isotope tracing.
Caption: Metabolic fate of the deuterium label from this compound.
References
Application Notes and Protocols for Deuterium Metabolic Imaging (DMI) with Deuterated D-Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction to Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that visualizes and quantifies metabolic pathways in vivo.[1][2][3][4] The method involves the administration of a substrate labeled with deuterium (²H), a non-radioactive and biocompatible isotope of hydrogen.[4][5] The low natural abundance of deuterium in the body provides a "clean" background, allowing for the sensitive detection of the labeled substrate and its downstream metabolites.[6][7] DMI offers a powerful alternative to other metabolic imaging techniques like Positron Emission Tomography (PET), as it does not involve ionizing radiation and can provide information beyond substrate uptake, detailing downstream metabolic conversions.[7][8]
One of the most common tracers used in DMI is deuterated D-glucose, particularly [6,6’-²H₂]-glucose.[3][4][5] This allows for the investigation of key energy metabolism pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[3][5][9] DMI can dynamically track the entire process of glucose metabolism within cells, from transport to its conversion through various pathways.[1][9] This capability holds significant potential for diagnosing diseases, monitoring treatment responses, and guiding precision medicine.[1][9]
Key Applications
DMI with deuterated glucose has been applied in various research and clinical settings, primarily in oncology and neuroscience.
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Oncology: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is a high rate of glycolysis even in the presence of oxygen.[7][10] DMI can visualize this metabolic reprogramming.[1] Studies in animal models of glioma and in patients with high-grade brain tumors have shown that DMI can detect significant metabolic differences between tumor and normal brain tissue.[1][7][8][9] Specifically, tumors often show a higher ratio of labeled lactate to glutamate/glutamine (Glx), which is a direct measure of the Warburg effect.[8][11] This makes DMI a promising tool for tumor diagnosis, characterization, and for assessing early responses to anti-cancer therapies.[1][3]
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Neuroscience: The brain is a highly metabolic organ that relies almost exclusively on glucose for energy. DMI allows for the 3D mapping of glucose uptake and metabolism throughout the brain.[2][5] This can be used to study normal brain function as well as pathologies associated with altered metabolism, such as neurodegenerative diseases, epilepsy, or schizophrenia.[12]
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Other Applications: DMI is also being explored for studying metabolic diseases in other organs, such as the liver and kidneys. For instance, it has been used to monitor hepatic glucose uptake and its conversion into glycogen, which is relevant for diseases like type 2 diabetes.[13]
Experimental Workflow and Protocols
A typical DMI study involves three main stages: administration of the deuterated substrate, acquisition of the DMI data, and data processing and analysis.[5]
This protocol is a synthesis based on studies performed on human subjects with brain tumors.[7][8]
1.1. Subject Preparation:
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Subjects should fast overnight (at least 6 hours) prior to the study.
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Obtain informed consent and ensure all safety screening for MRI is completed.
1.2. Deuterated Glucose Administration:
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Tracer: [6,6’-²H₂]-glucose.
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Dosage: 0.60 to 0.75 g/kg body weight.[7]
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Administration Route: Oral. The deuterated glucose is dissolved in water for consumption.[5][8]
1.3. DMI Data Acquisition:
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RF Coils: A proton (¹H) coil for anatomical imaging and shimming, and a dedicated deuterium (²H) coil for signal reception.[10]
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Metabolization Period: Data acquisition can begin 60-75 minutes after glucose administration to allow for metabolic steady-state to be approached.[7][8][11]
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Sequence: A 3D MR Spectroscopic Imaging (MRSI) sequence is typically used.[5][6]
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Acquisition Parameters (Example at 4T):
1.4. Data Processing and Analysis:
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The raw 3D MRSI data is processed, which may include spectral fitting to quantify the signals from deuterated glucose, lactate, and glutamate+glutamine (Glx).[5][8]
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The quantified metabolite signals are then used to generate 3D metabolic maps, which can be overlaid on anatomical MR images.[5][8]
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Quantitative analysis, such as calculating the ratio of ²H-Lactate to ²H-Glx, can be performed to assess the degree of glycolysis versus oxidative phosphorylation (the Warburg effect).[10][11]
This protocol is based on studies using a rat glioma model.[1][7][8][9]
2.1. Animal Preparation:
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Animal Model: Rat with induced glioma.
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Preparation: Animals should be anesthetized and vital signs monitored throughout the experiment. Maintain body temperature.
2.2. Deuterated Glucose Administration:
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Tracer: [6,6’-²H₂]-glucose or [¹²H₇]-glucose.[14]
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Administration Route: Intravenous (IV) infusion via a tail vein catheter is often preferred in animal studies to achieve stable blood levels of the tracer.[5][14] A bolus followed by a continuous infusion protocol can be used.[14]
2.3. DMI Data Acquisition:
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MRI System: High-field preclinical MRI scanner (e.g., 11.7T).[1][14]
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RF Coils: A dedicated dual-tuned ¹H/²H coil.
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Metabolization Period: For IV infusion, DMI acquisition can start around 90 minutes after the start of the infusion.[14]
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Sequence: 3D MRSI.
-
Acquisition Parameters (Example at 11.7T):
2.4. Data Processing and Analysis:
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Similar to human studies, the data is processed to quantify deuterium signals from glucose and its metabolites.
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Metabolic maps are generated to visualize the spatial distribution of these metabolites within the tumor and surrounding brain tissue.
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Comparison of metabolite concentrations and ratios between tumor and healthy tissue is performed.
Data Presentation
The following tables summarize quantitative data reported in DMI studies with deuterated glucose.
Table 1: Metabolite Concentrations in a Rat Glioma Model vs. Normal Brain
| Metabolite | Tumor Concentration (mM) | Normal Brain Concentration (mM) | Reference |
|---|---|---|---|
| ²H-Glucose | 1.2 ± 0.1 | 1.5 ± 0.3 | [7] |
| ²H-Lactate | 1.3 ± 0.4 | 0.6 ± 0.2 | [7] |
| ²H-Glx | Lower in tumor | 1.5 ± 0.5 |[7] |
Table 2: NMR Relaxation Parameters of Deuterated Metabolites
| Metabolite | T₁ (ms) at 4T | T₂ (ms) at 4T | T₁ (ms) at 11.7T | T₂ (ms) at 11.7T | Reference |
|---|---|---|---|---|---|
| Glucose | 179 ± 12 | 68 ± 12 | 260 ± 15 | 28 ± 2 | [15] |
| Glutamate | 100 ± 10 | 45 ± 4 | 140 ± 15 | 20 ± 2 | [15] |
| Lactate | 200 ± 20 | 120 ± 15 | 297 ± 30 | 60 ± 5 |[11][15] |
Signaling Pathways and Metabolic Fate
The primary metabolic pathways interrogated by DMI with [6,6’-²H₂]-glucose are glycolysis and the TCA cycle.
When [6,6’-²H₂]-glucose enters the cell, it is metabolized through glycolysis to produce pyruvate, which retains the deuterium label at the C3 position. Pyruvate can then be converted to lactate in the cytosol (a hallmark of the Warburg effect) or transported into the mitochondria to be converted to acetyl-CoA, which enters the TCA cycle.[1] Subsequent metabolism in the TCA cycle leads to the labeling of other molecules, most notably glutamate and glutamine (Glx).[8][11] DMI can distinguish and quantify the signals from the parent ²H-glucose, ²H-lactate, and ²H-Glx, providing a snapshot of the relative fluxes through these critical metabolic pathways.[5]
References
- 1. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging (DMI) A novel MR-based meth... [tic-sitem.ch]
- 3. researchgate.net [researchgate.net]
- 4. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 6. Improving whole-brain deuterium metabolic imaging [kyb.tuebingen.mpg.de]
- 7. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. cds.ismrm.org [cds.ismrm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Glucose-d2-1 Concentration for Cell Labeling Experiments
Welcome to the technical support center for optimizing D-Glucose-d2-1 concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
A1: The optimal concentration is cell-type dependent and must be determined empirically. It's a balance between achieving sufficient isotopic enrichment for detection and avoiding cytotoxicity. Start with the standard glucose concentration in your basal medium and perform a dose-response experiment to evaluate cell viability and labeling efficiency. For many cell lines, this is in the physiological range of 5-25 mM.[1]
Q2: How long should I incubate my cells with this compound?
A2: Incubation time depends on the metabolic pathway of interest. Glycolytic metabolites can reach isotopic steady-state within minutes, while pathways like lipid synthesis may require hours to days.[2] For central carbon metabolism, isotopic steady state is often approached within 3 hours in some cancer cell lines.[3]
Q3: Should I use dialyzed fetal bovine serum (FBS) in my labeling medium?
A3: Yes, it is highly recommended to use dialyzed FBS. Standard FBS contains unlabeled glucose and lactate, which will dilute the isotopic enrichment of your target metabolites.[4] Dialyzed FBS has significantly lower concentrations of these small molecules.[4]
Q4: Can this compound alter cellular metabolism compared to unlabeled glucose?
A4: While stable isotopes are generally considered non-perturbing, high concentrations of deuterated compounds can have minor effects on cellular processes. It is always good practice to run a parallel experiment with unlabeled glucose as a control to assess any potential metabolic alterations.
Q5: How do I prepare my this compound labeling medium?
A5: Prepare your labeling medium using glucose-free basal medium supplemented with the desired concentration of this compound.[2] Ensure the tracer is fully dissolved and the medium is sterile-filtered before use.
II. Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Increase the concentration of this compound in a stepwise manner. Perform a concentration titration to find the optimal balance between labeling and cell health. |
| Short Incubation Time | Extend the incubation period to allow for sufficient incorporation of the label into downstream metabolites.[2] |
| Presence of Unlabeled Glucose | Use glucose-free basal medium and dialyzed FBS to prepare your labeling medium.[2][4] |
| Slow Metabolic Rate of Cells | Ensure cells are in the exponential growth phase for optimal metabolic activity. Consider stimulating metabolic pathways of interest if applicable to your experimental design. |
| Incorrect Sample Quenching and Extraction | Rapidly quench metabolism with cold solvent (e.g., 80% methanol) and ensure complete extraction of metabolites.[2] |
Issue 2: Cell Viability Issues (Cytotoxicity)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Concentration of this compound | High glucose concentrations can induce endoplasmic reticulum stress in some cell types.[1] Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. |
| Nutrient Depletion in Medium | Ensure that other essential nutrients in the medium are not depleted during the labeling period, especially for long incubation times.[4] |
| Osmotic Stress | When preparing high-concentration glucose media, ensure the final osmolarity is within the physiological range for your cells. |
| Contamination | Always use sterile techniques when preparing labeling media and handling cell cultures. |
Issue 3: High Variability in Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Plate cells at a consistent density across all experimental conditions to ensure uniform metabolic states.[2] |
| Variable Cell Growth Phase | Always start labeling experiments when cells are in a consistent growth phase, typically mid-logarithmic phase. |
| Incomplete Mixing of Labeling Medium | Ensure the this compound is completely dissolved and evenly mixed in the medium before adding it to the cells. |
| Inconsistent Sample Handling | Standardize all sample handling steps, from cell seeding to metabolite extraction, to minimize technical variability. |
III. Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for your cell labeling experiment.
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Cell Seeding: Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
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Prepare Labeling Media: Prepare a series of labeling media using glucose-free basal medium and dialyzed FBS. Supplement with a range of this compound concentrations (e.g., 1, 5, 10, 25, and 50 mM). Include a control with the standard unlabeled glucose concentration for your cell line.
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Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling media to the respective wells.
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Incubation: Incubate the cells for a predetermined time based on the metabolic pathway of interest.
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Assess Cell Viability: After incubation, assess cell viability using a standard method such as a Trypan Blue exclusion assay or a commercially available cytotoxicity assay kit.
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Metabolite Extraction: For parallel wells, quench metabolism and extract metabolites for analysis.
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Analysis: Analyze the isotopic enrichment in your target metabolites using mass spectrometry.
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Determine Optimal Concentration: The optimal concentration will be the highest concentration that provides sufficient labeling without significantly impacting cell viability.
Protocol 2: Stable Isotope Labeling Workflow
A general workflow for a stable isotope labeling experiment with this compound.
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Cell Culture: Culture cells to the desired confluency in standard growth medium.
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Medium Exchange: Aspirate the standard medium, wash cells with PBS, and add the pre-warmed labeling medium containing this compound.
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Incubation: Incubate for the desired labeling period.
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Quenching: Quickly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol) to arrest metabolism.
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Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Perform subsequent extraction steps as required for your analytical method.
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Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization or other sample cleanup steps.
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Mass Spectrometry Analysis: Analyze the samples to determine the isotopic enrichment in your metabolites of interest.
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Data Analysis: Calculate the fractional enrichment and interpret the results in the context of your experimental question.
IV. Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for common labeling issues.
Caption: Entry of this compound into central carbon metabolism.
References
- 1. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]
- 2. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor isotopic enrichment with D-Glucose-d2-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor isotopic enrichment using D-Glucose-d2-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled form of glucose where two hydrogen atoms on the first carbon (C1) are replaced with deuterium (d). It is commonly used as a tracer in metabolic research, particularly in metabolic flux analysis (MFA) and stable isotope tracing studies, to investigate pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Q2: What are the expected levels of isotopic enrichment with this compound?
The expected isotopic enrichment can vary significantly depending on the experimental system (e.g., cell line, in vivo model), the specific metabolite being analyzed, and the experimental conditions. However, in controlled in vitro experiments, enrichments of up to 5-10% in downstream metabolites can be anticipated. It is crucial to establish baseline enrichment levels for your specific model system.
Q3: My isotopic enrichment is lower than expected. What are the common causes?
Several factors can contribute to lower-than-expected isotopic enrichment. These can be broadly categorized into biological and technical causes.
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Biological Causes:
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Metabolic Loss of Deuterium: Deuterium atoms at the C1 position of glucose can be lost through enzymatic reactions, a phenomenon that can lead to an underestimation of the labeled pool.[1]
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Kinetic Isotope Effects (KIEs): The heavier deuterium isotope can slow down the rate of enzymatic reactions compared to the lighter hydrogen isotope, leading to a lower incorporation of the labeled glucose into downstream metabolites.
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Label Exchange: Deuterium labels can be exchanged with protons from water during certain metabolic reactions, such as keto-enol tautomerizations, resulting in a loss of the isotopic label.
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High Endogenous Pools of Unlabeled Glucose: If the cells or organism have large internal stores of unlabeled glucose or are being supplied with unlabeled glucose from the media, this will dilute the this compound tracer, leading to lower enrichment in downstream metabolites.
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Technical Causes:
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Suboptimal Experimental Protocol: Incorrect tracer concentration, insufficient labeling time, or inappropriate cell density can all lead to poor enrichment.
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Tracer Instability: Although generally stable, prolonged storage in certain conditions or repeated freeze-thaw cycles of this compound solutions could potentially lead to degradation.
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Analytical Issues: Problems during sample preparation (e.g., incomplete extraction) or analysis by gas chromatography-mass spectrometry (GC-MS) can lead to inaccurate measurement of isotopic enrichment. This can include issues like overlapping peaks, isotope discrimination during ionization, and low signal-to-noise ratios.[2]
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Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues of poor isotopic enrichment with this compound.
Problem: Low or no detectable isotopic enrichment in target metabolites.
Workflow for Troubleshooting Poor Isotopic Enrichment
Caption: A step-by-step workflow for troubleshooting poor isotopic enrichment.
Detailed Troubleshooting Steps
| Step | Question to Ask | Possible Cause & Explanation | Recommended Action |
| 1. Experimental Protocol | Is the concentration of this compound in the medium appropriate? | Insufficient Tracer: Too low a concentration will result in a small labeled pool that is difficult to detect against the background of natural isotopes. | Ensure the final concentration of this compound is sufficient to achieve detectable enrichment. This may require optimization for your specific cell line or model. |
| Is the unlabeled glucose concentration in the medium too high? | Tracer Dilution: High levels of unlabeled glucose will compete with the labeled tracer for uptake and metabolism, significantly reducing the fractional enrichment of downstream metabolites. | Use glucose-free medium as a base and supplement with your desired concentration of this compound. If some unlabeled glucose is required, minimize its concentration. | |
| Was the labeling time sufficient for the pathway of interest? | Insufficient Labeling Duration: Different metabolic pathways have different turnover rates. Glycolysis may show labeling within seconds to minutes, while the TCA cycle and downstream pathways can take hours to reach isotopic steady-state. | Perform a time-course experiment to determine the optimal labeling duration for your target metabolites and pathways. | |
| Is the cell density or health optimal? | Poor Cell Metabolism: Unhealthy or overly confluent cells may have altered metabolic rates, leading to reduced uptake and processing of the glucose tracer. | Ensure cells are in the exponential growth phase and at an appropriate density. Check cell viability before and after the labeling experiment. | |
| 2. Analytical Method | Was the sample preparation procedure validated? | Inefficient Extraction or Derivatization: Incomplete extraction of metabolites or inefficient derivatization for GC-MS analysis will lead to low signal and inaccurate quantification of enrichment. | Use established and validated protocols for metabolite extraction and derivatization. Include internal standards to monitor the efficiency of these steps. |
| Is the GC-MS instrument performing optimally? | Low Sensitivity or Poor Resolution: An instrument that is not properly calibrated or is experiencing sensitivity issues may not be able to detect low levels of isotopic enrichment. Poor chromatographic resolution can lead to co-eluting peaks that interfere with accurate mass isotopomer distribution analysis. | Perform regular calibration and maintenance of the GC-MS system. Optimize the GC method to ensure good separation of target analytes. | |
| Is the data analysis workflow correct? | Incorrect Data Processing: Errors in peak integration, background subtraction, or correction for natural isotope abundance can lead to inaccurate enrichment calculations. | Use appropriate software for analyzing stable isotope labeling data and ensure that corrections for natural abundance are applied correctly. | |
| 3. Biological Factors | Could metabolic deuterium loss be a significant factor? | Enzymatic Deuterium Exchange: The enzyme phosphomannose isomerase can catalyze the exchange of deuterium at the C1 position of glucose with protons from water, leading to a loss of the label.[1][3] | If investigating pathways where C1 of glucose is critical, consider using a different isotopomer of glucose (e.g., labeled at a more stable position) or be aware of this potential underestimation. |
| Are kinetic isotope effects influencing the results? | Slower Metabolism of Deuterated Glucose: The C-D bond is stronger than the C-H bond, which can result in slower reaction rates for enzymes metabolizing the deuterated glucose. | While difficult to eliminate, be aware of KIEs when interpreting flux data. Relative changes in enrichment between experimental conditions are often more informative than absolute values. | |
| Are there significant contributions from other unlabeled carbon sources? | Metabolic Shuttling: Cells may utilize other carbon sources (e.g., glutamine, fatty acids) that contribute to the pools of metabolites you are analyzing, thereby diluting the enrichment from this compound. | Consider the contribution of other major carbon sources in your experimental design and analysis. It may be necessary to use additional tracers to fully elucidate metabolic fluxes. |
Experimental Protocols
General Protocol for this compound Labeling in Cell Culture
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Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 50-70%).
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Media Preparation: Prepare glucose-free culture medium supplemented with this compound at the desired final concentration (e.g., 5-25 mM). Ensure the tracer is fully dissolved and the medium is sterile-filtered.
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Labeling Initiation: Remove the existing culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed this compound containing medium to the cells.
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Incubation: Incubate the cells for the desired labeling period. This should be optimized based on the metabolic pathway of interest.
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Metabolite Extraction:
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Quickly aspirate the labeling medium.
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Wash the cells rapidly with ice-cold PBS.
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Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
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Sample Preparation for GC-MS:
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
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GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of target metabolites.
Quantitative Data Summary
The following table provides a hypothetical example of expected vs. observed isotopic enrichment for key metabolites in a typical cell culture experiment using this compound. Actual values will vary based on experimental conditions.
| Metabolite | Expected Isotopic Enrichment (M+1 or M+2) | Commonly Observed Poor Enrichment | Potential Reasons for Discrepancy |
| Glucose-6-Phosphate | > 90% (M+2) | < 70% | Incomplete media change, high endogenous glucose pools. |
| Fructose-6-Phosphate | > 90% (M+2) | < 70% | Same as Glucose-6-Phosphate. |
| 3-Phosphoglycerate | ~40-50% (M+1) | < 20% | Dilution from unlabeled sources, low glycolytic flux. |
| Lactate | ~40-50% (M+1) | < 20% | High lactate influx from media, low glycolytic flux. |
| Ribose-5-Phosphate | ~5-15% (M+1) | < 2% | Low pentose phosphate pathway flux, metabolic deuterium loss. |
| Citrate | ~10-20% (M+1) | < 5% | Contribution from other carbon sources (e.g., glutamine), low TCA cycle activity. |
Visualizations
Metabolic Fate of this compound in Central Carbon Metabolism
Caption: Isotopic labeling pattern from this compound in central carbon metabolism.
Logical Relationship of Factors Affecting Isotopic Enrichment
Caption: Key factors influencing the final observed isotopic enrichment.
References
Technical Support Center: Deuterated Glucose in Metabolic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated glucose in their experiments. The focus is on understanding and minimizing kinetic isotope effects (KIEs) to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the kinetic isotope effect (KIE) and why is it relevant for experiments with deuterated glucose?
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated glucose, the substitution of hydrogen (¹H) with deuterium (²H) can lead to a slower rate of enzymatic reactions where a carbon-hydrogen bond is broken in the rate-limiting step. This is because the carbon-deuterium bond is stronger and requires more energy to break. Understanding and accounting for KIE is crucial as it can influence measurements of metabolic fluxes and the interpretation of experimental results.
Q2: How significant is the KIE with deuterated glucose?
The magnitude of the KIE depends on the position and extent of deuterium labeling on the glucose molecule. For partially deuterated glucose, such as [6,6-²H₂]-glucose, the measured KIE for overall glycolysis is relatively small, typically in the range of 4-6%.[1][2] However, for perdeuterated glucose (e.g., [U-²H₇]-glucose), where all non-exchangeable hydrogens are replaced with deuterium, the KIE can be more substantial, leading to a noticeable slowing of metabolism to lactate.[3][4]
Q3: What is deuterium label loss and how does it differ from KIE?
Deuterium label loss refers to the exchange of deuterium atoms on a molecule with protons from the surrounding aqueous environment during metabolic reactions. This is a separate phenomenon from KIE, which is a change in reaction rate. Both KIE and label loss can lead to a reduced amount of deuterium in downstream metabolites, making it important to differentiate between the two effects for accurate metabolic rate calculations.[1] For instance, significant deuterium label loss has been observed in metabolites like lactate, glutamate, and glutamine when using [6,6-²H₂]-glucose.[2]
Q4: How can I minimize the kinetic isotope effect in my experiments?
While completely eliminating KIE is not always possible, its impact can be minimized and controlled through careful experimental design. One of the most effective strategies is the use of a double substrate/double labeling approach. This involves co-administering the deuterated glucose tracer with a non-deuterated glucose tracer that is labeled with a different isotope (e.g., ¹³C at a specific position). By comparing the metabolic fate of both tracers simultaneously, the experiment has an internal control for the metabolic rate, allowing for the quantification of the KIE.[1]
Troubleshooting Guides
Problem: I am observing an unexpectedly large kinetic isotope effect.
An unexpectedly large KIE can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:
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Verify the Purity of the Deuterated Glucose:
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Issue: Impurities in the deuterated glucose can lead to inaccurate measurements.
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Solution: Always verify the isotopic and chemical purity of your deuterated glucose tracer before use. This can be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). Ensure there are no significant amounts of unlabeled glucose or other contaminants.[5]
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Review Your Experimental Design:
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Issue: A flawed experimental setup can amplify the perceived KIE.
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Solution: Implement a robust experimental design, such as the double substrate/double labeling method. This allows you to distinguish a true KIE from other experimental variables.
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Differentiate KIE from Deuterium Label Loss:
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Issue: It can be challenging to distinguish between a reduced metabolic rate (KIE) and the loss of the deuterium label.
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Solution: Employ analytical techniques that can differentiate between deuterated and non-deuterated metabolites. ¹³C NMR spectroscopy is particularly powerful for this, as it can resolve unique spectral patterns arising from ²H-¹³C and ¹³C-¹³C scalar couplings.[1] This allows for the simultaneous quantification of both KIE and label loss.
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Consider the Specific Metabolic Pathway:
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Issue: The KIE is not uniform across all metabolic pathways.
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Solution: Be aware that the impact of deuteration can be more pronounced in certain enzymatic steps. For example, the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis is a step where a C-H bond cleavage occurs, and thus may exhibit a more significant KIE.[3]
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Quantitative Data on Kinetic Isotope Effects
The following table summarizes the observed kinetic isotope effects for different deuterated glucose isotopologues in various biological systems. The KIE is typically expressed as the ratio of the reaction rate for the light isotope (kH) to the heavy isotope (kD).
| Deuterated Glucose Isotopologue | Biological System | Measured Metabolite(s) | Observed KIE (kH/kD) | Reference(s) |
| [6,6-²H₂]-glucose | Rat Brain | Lactate, Glutamate, Glutamine | 1.020 - 1.042 | [1] |
| [U-²H₇]-glucose | Perfused Rat Hearts | Lactate | Perdeuteration slows metabolism to lactate | [3][4] |
Experimental Protocols
Protocol: Measuring KIE of Deuterated Glucose using a Double Substrate/Double Labeling Strategy with ¹³C NMR
This protocol outlines a method to simultaneously measure the KIE and deuterium label loss of a deuterated glucose tracer.
1. Materials:
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Deuterated glucose tracer (e.g., [6,6-²H₂, 6-¹³C]-glucose)
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Non-deuterated, ¹³C-labeled glucose tracer (e.g., [5,6-¹³C₂]-glucose)
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Biological system of interest (e.g., cell culture, perfused organ, in vivo model)
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NMR spectrometer with ¹³C detection capabilities
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Reagents for metabolite extraction
2. Experimental Workflow:
Caption: Experimental workflow for measuring KIE using a double labeling strategy.
3. Detailed Steps:
-
Tracer Preparation: Prepare a solution containing an equimolar mixture of the deuterated, ¹³C-labeled glucose and the non-deuterated, ¹³C-labeled glucose.
-
Administration: Introduce the tracer solution to your experimental system.
-
Metabolism and Extraction: Allow for metabolic processing over a desired time course. Harvest samples and perform metabolite extraction at predefined time points.
-
NMR Acquisition: Acquire ¹H-decoupled ¹³C NMR spectra of the metabolite extracts.
-
Data Analysis:
-
The unique ¹³C-¹³C and ²H-¹³C scalar coupling patterns will produce distinct spectral signatures for the metabolites derived from each tracer.
-
Quantify the concentration of the ¹³C-labeled metabolites originating from both the deuterated and non-deuterated glucose.
-
The KIE can be calculated by comparing the total amount of labeled product from the deuterated tracer to that from the non-deuterated tracer.
-
Deuterium label loss can be determined by analyzing the relative abundance of non-, single-, and double-deuterated forms of the metabolites derived from the deuterated tracer.[1]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting unexpected KIE results.
Caption: Troubleshooting logic for unexpectedly large kinetic isotope effects.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
improving mass spectrometry sensitivity for D-Glucose-d2-1 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of D-Glucose-d2-1.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low sensitivity for this compound in my LC-MS analysis?
A1: Low sensitivity for this compound is a common issue primarily due to its poor ionization efficiency in typical electrospray ionization (ESI) sources.[1] Several factors can contribute to this:
-
Inefficient Ionization: Un-derivatized glucose does not readily protonate or deprotonate.
-
Ion Suppression: Components in the sample matrix can co-elute with glucose and compete for ionization, reducing the signal of the analyte of interest.[2][3] This is a significant challenge in complex biological samples.[4]
-
Suboptimal LC-MS Parameters: The choice of mobile phase, column chemistry, and mass spectrometer settings can greatly impact sensitivity.
To address this, consider the following troubleshooting steps:
-
Derivatization: Chemically modifying the glucose molecule can significantly improve its ionization efficiency and chromatographic retention.[5]
-
Sample Preparation: Implement a robust sample cleanup procedure to minimize matrix effects.[4]
-
Method Optimization: Systematically optimize your LC and MS parameters.
Q2: What is derivatization and why is it important for glucose analysis?
A2: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For glucose, this is crucial for mass spectrometry as it can:
-
Increase Volatility for GC-MS: Makes the sugar suitable for gas chromatography.[6]
-
Improve Ionization Efficiency for LC-MS: Introduces a readily ionizable group, leading to a stronger signal.[1][5]
-
Enhance Chromatographic Separation: Improves peak shape and retention on the column.[5]
Common derivatization strategies for glucose include silylation (e.g., using BSTFA for TMS derivatives), acetylation, and enzymatic phosphorylation.[7][8][9]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can either suppress or enhance the ion signal, are a major source of variability and poor sensitivity.[3] To mitigate them:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar molecules like glucose.[10][11]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-Glucose) that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.
Q4: What are the expected product ions for this compound in MS/MS analysis?
A4: The fragmentation of glucose is complex and can yield multiple product ions.[12] For underivatized 6,6-d₂-glucose ([M-H]⁻ at m/z 181), a common product ion is m/z 89.[13][14] The fragmentation pattern will significantly change upon derivatization. For instance, methylglucosamine derivatives of glucose show a favored cleavage between C1 and C2.[15] It is recommended to perform infusion experiments with a standard of derivatized this compound to determine the optimal precursor and product ions for your specific derivative and instrument.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Very Low Signal for this compound | Poor ionization of underivatized glucose.[1] Ion source contamination.[16] Incorrect MS parameters (e.g., polarity, scan range). Sample degradation. | Implement a derivatization protocol. Clean the ion source. Verify MS settings are appropriate for the chosen derivative and ionization mode.[17] Prepare fresh samples and standards. |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase. Column contamination or degradation.[16] Interaction with metal components in the LC system.[18] | Dilute the sample. Adjust mobile phase composition (e.g., pH, organic content). Use a guard column and/or replace the analytical column. Consider using a metal-free or PEEK-lined column.[18] |
| High Background Noise | Contaminated mobile phase or LC system. Dirty ion source.[16] Insufficiently pure reagents. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system. Clean the ion source. |
| Inconsistent Retention Times | Inadequate column equilibration between injections. Fluctuations in column temperature. Changes in mobile phase composition. Leaks in the LC system. | Increase column equilibration time. Use a column oven to maintain a stable temperature. Prepare fresh mobile phase and ensure proper mixing. Check for and fix any leaks. |
| Poor Reproducibility | Inconsistent sample preparation. Variable matrix effects.[3] Instrument instability. | Standardize the sample preparation workflow. Use a stable isotope-labeled internal standard. Perform regular system suitability checks and calibrations. |
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for Glucose Sensitivity Enhancement
| Derivatization Method | Principle | Typical Sensitivity Improvement (LC-MS) | Instrumentation | Reference |
| Enzymatic (to Glucose-6-Phosphate) | Phosphorylation of the hydroxyl group. | ~30-fold increase in signal intensity compared to underivatized glucose. | LC-MS | [9] |
| Acetylation (with Acetic Anhydride) | Acetylation of hydroxyl groups. | Enables sensitive detection. | GC-MS or LC-MS | [8] |
| Silylation (e.g., TMS derivative) | Replacement of acidic protons with a trimethylsilyl group. | Commonly used for GC-MS to increase volatility and thermal stability. | GC-MS | [6] |
| RapiFluor-MS (RFMS) Labeling | Labeling of the reducing end of the sugar. | Provides high MS signal enhancement for neutral glycans. | LC-MS | [19] |
| Permethylation | Methylation of hydroxyl groups. | Significantly enhances MS intensity and stability of sialylated glycans. | LC-MS | [19] |
Table 2: Recommended Starting LC-MS/MS Parameters for this compound (Underivatized)
| Parameter | Recommended Setting | Reference |
| Chromatography Column | HILIC (e.g., Luna NH₂) | [13][14] |
| Mobile Phase | Acetonitrile with ammonium acetate | [13][14] |
| Ionization Mode | Negative APCI or ESI | [13][14] |
| Precursor Ion (m/z) | 181 ([M-H]⁻) | [13][14] |
| Product Ion (m/z) | 89 | [13][14] |
| Collision Energy | Instrument dependent, requires optimization. | - |
Experimental Protocols
Protocol 1: Acetic Anhydride Derivatization for GC-MS Analysis
This protocol is adapted from a method for the analysis of glucose and its isotopologues in plasma.[8]
-
Sample Preparation:
-
To 200 µL of plasma, add an appropriate internal standard (e.g., ¹³C₆-Glucose).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the tube and heat at 60°C for 60 minutes.
-
Cool the sample to room temperature and evaporate the reagents under nitrogen.
-
Reconstitute the sample in 50 µL of ethyl acetate for GC-MS analysis.
-
Protocol 2: Enzymatic Derivatization for Enhanced LC-MS Sensitivity
This protocol is based on the conversion of glucose to glucose-6-phosphate (G6P) for improved detection.[9]
-
Sample Preparation:
-
Extract metabolites from your sample (e.g., cells or tissue) using a suitable solvent (e.g., 80% methanol).
-
Centrifuge to pellet debris and transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness.
-
-
Enzymatic Reaction:
-
Reconstitute the dried extract in a reaction buffer containing ATP and hexokinase.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the conversion of glucose to G6P.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
LC-MS Analysis:
-
Centrifuge the quenched reaction mixture.
-
Inject the supernatant for LC-MS analysis, monitoring the transition for G6P (m/z 259 -> 97 in negative ion mode).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 9. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shodexhplc.com [shodexhplc.com]
- 12. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: D-Glucose-d2-1 Stable Isotope Tracing
Welcome to the technical support center for D-Glucose-d2-1 studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help avoid common sample preparation artifacts and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact encountered during this compound sample preparation?
A1: The most significant and common artifact is the unintentional loss of the deuterium label through hydrogen-deuterium (H/D) exchange, also known as back-exchange.[1][2] This occurs when deuterium atoms on the glucose molecule or its downstream metabolites are replaced by hydrogen atoms from the aqueous environment (e.g., water in solvents and buffers) during sample processing. This leads to an underestimation of isotopic enrichment and can confound data interpretation.
Q2: How can I prevent contamination from unlabeled glucose in my cell culture experiments?
A2: Contamination from endogenous, unlabeled glucose is a primary cause of diluted isotopic enrichment. To prevent this, it is critical to:
-
Supplement the media with your this compound tracer at the desired concentration.[3]
-
Use dialyzed Fetal Bovine Serum (dFBS) instead of regular FBS. The dialysis process removes small molecules, including unlabeled glucose.[3][5]
-
Before quenching and extraction, thoroughly rinse cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove any residual media.[4]
Q3: What is metabolic quenching, and why is it critical?
A3: Metabolic quenching is the process of rapidly and completely halting all enzymatic activity in the sample at the time of collection.[5] If metabolism is not stopped instantly, cells will continue to process the labeled glucose, altering the isotopic enrichment of downstream metabolites and misrepresenting the metabolic state at the experimental endpoint.[4][6] The most effective methods involve snap-freezing samples in liquid nitrogen or using ice-cold extraction solvents.[6][7]
Q4: Can the extraction solvent affect the stability of my labeled metabolites?
A4: Yes. While this compound itself is relatively stable, some downstream metabolites can be labile and prone to degradation under certain conditions. For example, NADPH and NADH show decreased stability in acidic extraction conditions.[5] The most common and robust extraction solvents are ice-cold mixtures of organic solvents like methanol, acetonitrile, and water, which effectively quench metabolism, extract a broad range of metabolites, and precipitate proteins.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Lower-than-expected isotopic enrichment in glucose and downstream metabolites.
This is a common problem that can point to several distinct issues in the sample preparation workflow. The following logical diagram can help troubleshoot the potential causes.
Caption: Troubleshooting logic for low isotopic enrichment.
Issue 2: High variability between replicate samples.
High variability often points to inconsistencies in sample handling and processing.
| Potential Cause | Recommended Action | Citation |
| Inconsistent Quenching Time | The time between removing samples from the incubator and quenching metabolism is not uniform. | Standardize the workflow to ensure all samples are processed for the exact same duration. Work in small batches.[4] |
| Variable Cell Numbers | Different replicates have significantly different cell counts, leading to varied metabolite pools. | Ensure even cell seeding and confirm cell confluence is similar across plates before harvesting. Normalize metabolite data to cell count or protein content.[3] |
| Incomplete Extraction | The extraction solvent volume or incubation time is insufficient to fully extract metabolites. | Use a sufficient volume of extraction solvent to cover the cell monolayer completely. Ensure consistent vortexing/scraping for all samples.[7] |
| Temperature Fluctuations | Allowing samples to warm up during processing can reactivate enzymes and promote H/D exchange. | Always work on dry ice or in a pre-chilled environment. Pre-cool all tubes, solvents, and equipment.[1][6] |
Quantitative Data: Factors Influencing Sample Preparation Artifacts
While precise quantification of artifacts is highly dependent on the specific matrix and analytical method, the following table summarizes the key factors and their relative impact on data quality.
| Factor | Parameter | Impact on Artifact Formation | Consequence on Data |
| Temperature | Processing above 4°C | High | Increases rate of H/D exchange and potential enzymatic degradation.[1] |
| pH | Neutral or basic pH during processing | High | Catalyzes H/D exchange, leading to significant label loss.[2][8] |
| Time | Long processing/extraction times | Medium-High | Increases the opportunity for H/D exchange and degradation of labile metabolites.[4] |
| Solvent Composition | High H₂O content in extraction solvent | Medium | Provides a source of protons for H/D exchange.[1] |
| Media/Serum | Use of non-dialyzed FBS or glucose-containing media | High | Dilutes the tracer pool with unlabeled glucose, artificially lowering enrichment.[3][5] |
| Ionic Strength | High salt concentrations | Medium | Can influence the rate of H/D exchange.[2] |
Experimental Protocols
Recommended Protocol: Metabolite Quenching and Extraction from Adherent Cells
This protocol is synthesized from best practices to minimize common artifacts.[3][4][5][7]
-
Preparation:
-
Prepare an ice-cold extraction solvent of Methanol:Acetonitrile:Water (50:30:20 v/v/v). Store at -20°C or colder.
-
Prepare an ice-cold 1x PBS solution.
-
Place a metal tray on dry ice to create a cold working surface.
-
-
Media Removal and Rinsing:
-
Aspirate the culture medium from the plate.
-
Immediately place the culture plate on the pre-chilled metal tray.
-
Gently add 1-2 mL of ice-cold PBS to the plate to rinse the cell monolayer.
-
Aspirate the PBS completely. This step should be performed quickly to avoid metabolic changes.[4]
-
-
Metabolic Quenching and Metabolite Extraction:
-
Immediately add 1 mL of the ice-cold extraction solvent to the plate (for a 6 cm dish; scale volume accordingly).
-
Place the plate back on dry ice for 10-15 minutes to allow for complete protein precipitation and metabolite extraction.
-
Use a cell scraper to scrape the frozen cell lysate from the bottom of the plate into the solvent.
-
Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube for 30 seconds at 4°C.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellet at -80°C until analysis.
-
Visualizations
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. medicine.uky.edu [medicine.uky.edu]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Glucose isotope tracing for metabolomics [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
addressing matrix effects in D-Glucose-d2-1 LC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of D-Glucose-d2-1.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Question: My this compound signal intensity is low and inconsistent between samples. What could be the cause?
Answer: Low and inconsistent signal intensity for this compound is a common issue often attributed to ion suppression , a significant matrix effect.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2][3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[4] If you are using a simple protein precipitation method, consider optimizing it or switching to a more selective technique like solid-phase extraction (SPE) to better remove interfering substances.[5]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar analytes like glucose.
-
Check for Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] You can monitor for common phospholipid fragments (e.g., m/z 184) to see if they co-elute with your this compound peak. If so, adjust your chromatography to separate them.
-
Dilute the Sample: If the signal intensity is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thereby lessen ion suppression.[6]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects.[6] Since this compound is already a labeled form of glucose, for accurate quantification, a further labeled standard such as ¹³C₆-D-glucose could be used if not using this compound as the internal standard itself. The SIL-IS will experience similar ion suppression as the analyte, allowing for a reliable ratio-based quantification.
Question: I am observing a higher than expected signal for this compound in some of my samples. Could this also be a matrix effect?
Answer: Yes, this phenomenon is known as ion enhancement , and it is another form of matrix effect.[1] In this case, co-eluting compounds from the matrix can facilitate the ionization of the analyte, leading to an artificially high signal. While less common than ion suppression, it can still significantly impact the accuracy of your results.[4]
Troubleshooting Steps:
-
Confirm with a Matrix Effect Study: Perform a post-extraction spike experiment to confirm and quantify the extent of ion enhancement. A matrix factor greater than 100% indicates ion enhancement.
-
Improve Sample Cleanup: As with ion suppression, enhancing the sample preparation method is a key strategy. Techniques like SPE can remove the matrix components causing the signal enhancement.[5]
-
Optimize Chromatography: Modifying the LC method to better separate the analyte from the enhancing compounds is crucial.
-
Utilize Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is free of the analyte can help to compensate for predictable ion enhancement.
Question: My retention time for this compound is shifting between injections. What should I investigate?
Answer: Retention time shifts can be caused by a variety of factors, some of which may be related to matrix effects.[7]
Troubleshooting Steps:
-
Check the LC System: Before suspecting matrix effects, ensure the stability of your LC system. Check for pressure fluctuations, leaks, and ensure the mobile phase composition is correct and consistent.[1] The column also needs to be properly equilibrated between injections.[1]
-
Column Contamination: Buildup of matrix components on the analytical column can alter its chemistry and lead to retention time shifts.[4] Implement a column washing step after each run or batch to remove strongly retained matrix components.
-
Matrix-Induced Chromatographic Effects: In some cases, high concentrations of matrix components can alter the local environment on the column as the sample passes through, affecting the retention of the analyte.[7] A more effective sample cleanup will mitigate this.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and retention time shifts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[6]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound, being a small polar molecule, can be challenging to retain on traditional reversed-phase LC columns. This can lead to its elution in the early part of the chromatogram, where many other polar and often high-concentration endogenous matrix components (like salts and phospholipids) also elute, increasing the likelihood of co-elution and matrix effects.
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: The most common method is the post-extraction spike analysis . This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is used to calculate the Matrix Factor (MF) .
-
MF < 1 (or < 100%) indicates ion suppression.
-
MF > 1 (or > 100%) indicates ion enhancement.
-
MF = 1 (or = 100%) indicates no significant matrix effect.
Q4: What is the best sample preparation technique to reduce matrix effects for this compound?
A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT) is a simple and fast method but is less effective at removing phospholipids and other interfering components, often resulting in significant matrix effects.[2] For instance, a study on 6,6-d2-glucose in human serum using protein precipitation with acetonitrile reported ion suppression of approximately 55%.[8]
-
Solid-Phase Extraction (SPE) is a more selective technique that can provide a cleaner extract by effectively removing salts and phospholipids, thereby reducing matrix effects.[5] While more time-consuming, SPE is often preferred for assays requiring high accuracy and precision.
Q5: Can I use this compound as its own internal standard?
A5: this compound is a stable isotope-labeled version of glucose and is often used as an internal standard for the quantification of endogenous, unlabeled glucose. If you are using this compound as a tracer to study glucose metabolism, you would typically use a different stable isotope-labeled glucose, such as ¹³C₆-D-glucose, as the internal standard for accurate quantification of the this compound.[9] This ensures that the internal standard co-elutes and experiences the same matrix effects as your analyte of interest.
Quantitative Data Summary
The following table provides a qualitative and quantitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects in the analysis of small polar analytes like glucose in biological fluids.
| Sample Preparation Technique | Removal of Proteins | Removal of Phospholipids | Typical Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Good | Poor | High (e.g., ~55% ion suppression for glucose-d2)[8] | Moderate to High | High |
| Solid-Phase Extraction (SPE) | Good | Good | Low to Moderate | Good | Moderate |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
Materials:
-
Blank plasma/serum from at least 6 different sources
-
This compound standard solution
-
Solvents for sample preparation and LC-MS analysis
Procedure:
-
Prepare Blank Matrix Extract (Set A):
-
Take an aliquot of blank plasma/serum.
-
Perform the sample preparation procedure (e.g., Protein Precipitation or SPE) without the addition of the analyte or internal standard.
-
-
Prepare Post-Extraction Spiked Sample (Set B):
-
Take the extracted blank matrix from Set A.
-
Spike this compound into the extract to achieve a known final concentration (e.g., a low and a high QC concentration).
-
-
Prepare Neat Standard Solution (Set C):
-
Prepare a solution of this compound in the final reconstitution solvent at the same concentration as in Set B.
-
-
LC-MS Analysis:
-
Analyze multiple replicates of Set B and Set C by LC-MS.
-
-
Calculation:
-
Calculate the mean peak area for this compound from the post-extraction spiked sample (Mean Peak Area B).
-
Calculate the mean peak area for this compound from the neat standard solution (Mean Peak Area C).
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Mean Peak Area B / Mean Peak Area C)
-
% Matrix Effect = (MF - 1) * 100
-
-
Interpretation:
-
A negative % Matrix Effect indicates ion suppression.
-
A positive % Matrix Effect indicates ion enhancement.
-
A value between -20% and +20% is often considered acceptable, but this can depend on the specific assay requirements.
Protocol 2: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
This protocol is adapted for the analysis of this compound in human serum or plasma.[8]
Materials:
-
Human serum or plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow frozen serum/plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of the serum or plasma sample into a clean microcentrifuge tube.
-
Add 200 µL of cold acetonitrile (a 4:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing unexpected results in LC-MS analysis.
Caption: General workflow for this compound analysis in biological samples.
Caption: Logical diagram illustrating the assessment of matrix effects.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Quenching for D-Glucose-d2-1 Metabolomics
Welcome to the technical support center for optimizing cell quenching methods in D-Glucose-d2-1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure high-quality metabolomic data.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell quenching in metabolomics?
A1: The primary goal of cell quenching is to instantaneously halt all enzymatic reactions within the cell.[1][2] This "freezes" the metabolic state at a specific time point, preventing further changes to metabolite concentrations during sample processing and ensuring that the measured metabolite profile accurately reflects the cellular state at the moment of collection.[2][3]
Q2: Why is choosing the right quenching method critical for this compound experiments?
A2: In this compound experiments, you are tracing the metabolic fate of a stable isotope-labeled substrate. An inadequate quenching method can lead to two major problems:
-
Metabolite Leakage: The cell membrane can be compromised, causing intracellular metabolites, including your labeled intermediates, to leak out, leading to an underestimation of their intracellular concentrations.[1][4][5]
-
Continued Metabolism: If quenching is not instantaneous, enzymatic reactions can continue, altering the isotopic enrichment of downstream metabolites and skewing the results of your flux analysis.[6]
Q3: What are the most common cell quenching methods?
A3: The most common methods involve rapidly lowering the temperature and/or introducing an organic solvent to denature enzymes.[1][2][3] Key methods include:
-
Cold Methanol Quenching: Involves rapidly mixing the cell suspension with a pre-chilled methanol solution.[4][5]
-
Fast Filtration: Cells are quickly separated from the culture medium by filtration and then quenched, often with liquid nitrogen or a cold quenching solution.[6][7][8]
-
Direct Liquid Nitrogen Plunging: Snap-freezing the entire cell sample in liquid nitrogen.[2][3]
Troubleshooting Guide
Problem 1: Low signal or absence of key labeled metabolites.
-
Possible Cause: Significant leakage of intracellular metabolites during the quenching process. This is a known issue with methods that use pure cold methanol, which can damage cell membranes.[1][5]
-
Troubleshooting Steps:
-
Optimize Quenching Solution: Avoid using 100% methanol. An aqueous methanol solution (e.g., 60-80% v/v) is often recommended to maintain cell integrity.[4][9] For some cell types, even lower concentrations of methanol (e.g., 40% v/v) kept at a very low temperature may be optimal to minimize leakage.[4]
-
Consider an Alternative Method: Fast filtration followed by immediate quenching in liquid nitrogen can be a superior method for minimizing leakage as it rapidly separates cells from the medium before quenching.[6][7][8]
-
Incorporate a Washing Step: A quick wash with a cold, isotonic solution like saline (0.9% NaCl) or phosphate-buffered saline (PBS) before quenching can help remove extracellular contaminants without causing significant leakage if performed rapidly.[1][10]
-
Problem 2: Inconsistent or non-reproducible results between replicates.
-
Possible Cause: Variable time delays in the quenching process, leading to continued metabolic activity and alterations in metabolite levels. This is particularly problematic for metabolites with high turnover rates, such as intermediates in glycolysis.[8]
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure every step of the quenching process is timed and executed consistently across all samples. Automation can help reduce variability.[8]
-
Use a "Quench First" Approach (with caution): Methods that quench the cells directly in the culture medium can be faster. However, this requires a subsequent separation of the quenched cells from the medium at low temperatures, which can be challenging.
-
Implement Fast Filtration: This method is designed for speed, with the entire process of separation, washing, and quenching taking less than 30 seconds.[8]
-
Problem 3: Contamination from extracellular media in the metabolite extract.
-
Possible Cause: Incomplete removal of the culture medium, which contains high concentrations of unlabeled glucose and other metabolites that can interfere with the analysis of intracellular labeled compounds.
-
Troubleshooting Steps:
-
Efficient Cell Separation: For adherent cells, ensure complete aspiration of the medium. For suspension cells, centrifugation or fast filtration is necessary.
-
Incorporate a Rapid Wash: A quick wash with a cold, isotonic solution is highly recommended to remove residual medium.[1][10] The washing solution should be at a low temperature to minimize metabolic changes during the wash.
-
Experimental Protocols
Protocol 1: Cold Methanol Quenching
This protocol is suitable for suspension cell cultures.
-
Preparation: Prepare a quenching solution of 60% (v/v) methanol in water and cool it to -40°C.
-
Cell Harvesting: Withdraw a defined volume of cell suspension from the culture.
-
Quenching: Immediately add the cell suspension to 5 volumes of the cold quenching solution.
-
Incubation: Incubate the mixture at -40°C for 10 minutes to ensure complete quenching.
-
Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular contaminants.
-
Final Pelleting: Centrifuge the cells again and discard the supernatant.
-
Storage: Store the cell pellet at -80°C until metabolite extraction.
Protocol 2: Fast Filtration with Liquid Nitrogen Quenching
This protocol is highly effective for both suspension and adherent cells (after detachment).
-
Preparation: Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., glass fiber). Pre-cool a collection tube in liquid nitrogen.
-
Filtration: Quickly transfer a known volume of cell suspension onto the filter and apply vacuum.
-
Washing: Immediately wash the cells on the filter with a small volume of ice-cold isotonic saline (0.9% NaCl).[7]
-
Quenching: As soon as the washing solution has passed through the filter, quickly eject the filter into the pre-cooled collection tube containing liquid nitrogen to flash-freeze the cells.[8]
-
Storage: Store the frozen filter with cells at -80°C until metabolite extraction.
Quantitative Data Summary
| Quenching Method | Key Advantage | Potential Disadvantage | Reported Metabolite Leakage | Reference |
| Cold Methanol (60-80%) | Simple and effective for many cell types. | Can cause metabolite leakage if not optimized. | Leakage can occur, but is reduced compared to pure methanol.[5][9] | [4][9] |
| Fast Filtration + Liquid N2 | Very rapid, minimizes leakage. | Requires specialized filtration setup. | Minimal to no leakage reported.[6][7] | [6][7][8] |
| Cold Isotonic Saline | Gentle on cells, minimizes leakage. | Slower quenching, may not halt metabolism as rapidly. | Mitigates metabolite leakage.[11] | [11] |
Visualizations
Caption: Figure 1. General Experimental Workflow for Cell Quenching.
Caption: Figure 2. Troubleshooting Logic for Suboptimal Results.
References
- 1. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast filtration for metabolome sampling of suspended animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving overlapping peaks in D-Glucose-d2-1 chromatograms
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose-d2-1. The focus is on resolving common chromatographic issues, specifically overlapping or poorly resolved peaks.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a split, broadened, or shouldered peak for my this compound standard?
A1: This is a common phenomenon when analyzing reducing sugars like glucose and is often due to the presence of anomers. In solution, glucose exists as an equilibrium mixture of two primary cyclic hemiacetal forms: α-D-glucose and β-D-glucose. These two anomers can have different affinities for the stationary phase, causing them to separate under certain chromatographic conditions, resulting in two distinct or partially resolved peaks.[1][2] The rate of interconversion between these forms (mutarotation) relative to the elution time determines the peak shape, which can range from a single sharp peak (fast interconversion), to two resolved peaks (slow interconversion), or a broadened peak with a plateau in between.[1]
Q2: What is the primary cause of peak overlap in my this compound chromatogram when analyzing a complex sample?
A2: Overlapping peaks in complex matrices can arise from several sources:
-
Co-elution with Isomers: Other hexose sugars that are isomers or epimers of glucose (e.g., galactose, mannose, fructose) can have very similar retention times, making them difficult to separate.[3][4]
-
Matrix Effects: Components from the sample matrix (e.g., plasma, cell culture media) can co-elute with your analyte, causing interference and peak overlap.
-
Anomer Separation: As described in Q1, the separation of α and β anomers can lead to overlap with adjacent peaks.[2]
-
System Issues: Problems such as column degradation, a partially blocked column frit, or extra-column volume (e.g., from poorly fitted connections) can cause peak tailing or broadening, which leads to a loss of resolution.[5][6]
Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my this compound analysis?
A3: Both are valid techniques, but the choice depends on your specific application and available equipment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and established method for analyzing deuterated glucose.[7][8][9] However, it requires a chemical derivatization step to make the glucose volatile (e.g., creating pentaacetate or aldonitrile pentaacetate derivatives).[10][11] This adds a sample preparation step but can yield excellent separation and detailed mass fragmentation data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach, particularly using Hydrophilic Interaction Chromatography (HILIC), allows for the analysis of glucose directly from a sample with minimal preparation (typically just protein precipitation).[12][13][14] It avoids derivatization but requires careful optimization of the mobile phase and column to achieve good separation of a highly polar analyte like glucose.[3]
Q4: My this compound peak is overlapping with the unlabeled glucose peak. How can I resolve them?
A4: this compound and unlabeled glucose are chemically identical and cannot be separated by chromatography alone. The purpose of using the deuterated standard is for quantitation by mass spectrometry, where the mass difference (2 Da) allows the two to be distinguished by the detector. Your analysis should be performed on a mass spectrometer (LC-MS or GC-MS) using Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) to monitor the specific mass-to-charge ratios (m/z) for both the labeled and unlabeled glucose.[13][14] The chromatographic method should be optimized to provide a single, sharp peak for "total" glucose, which is then resolved by the mass spectrometer.
Troubleshooting Guide: Resolving Overlapping Peaks
This guide provides a systematic approach to improving the resolution of your this compound peak from other interfering compounds.
Q5: My glucose peak is co-eluting with another peak. What is the first thing I should adjust?
A5: The easiest and often most effective parameters to adjust first are the mobile phase composition and gradient. For HILIC separations, small changes in the percentage of the aqueous component can significantly impact retention and selectivity.
-
Strategy: If peaks are eluting too close together, try decreasing the amount of aqueous solvent (the strong solvent in HILIC) in your mobile phase or making the gradient shallower. A shallower gradient increases the separation window between peaks.[5][15]
-
Action: If your current gradient is a 10-minute ramp from 85% to 65% acetonitrile, try extending the ramp to 15 minutes over the same range. Also, consider adding a small amount of an additive like ammonium acetate or ammonium formate (e.g., 10-20 mM), which can improve peak shape and alter selectivity.[13][14][15]
Q6: I've adjusted my mobile phase, but the resolution is still poor. What should I try next?
A6: Column temperature and mobile phase flow rate are the next logical parameters to investigate.
-
Strategy:
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks.[16] For glucose, it can also increase the rate of anomer interconversion, which may help coalesce split anomer peaks into a single, sharper peak.[2] However, in some cases, lower temperatures may be needed to resolve specific epimers.[3]
-
Flow Rate: Decreasing the flow rate generally provides more time for interactions between the analyte and the stationary phase, which can enhance resolution, although it will increase the total run time.[4][16]
-
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) and observe the effect on resolution. Similarly, try reducing the flow rate (e.g., from 0.4 mL/min to 0.3 mL/min) to see if separation improves.
Q7: I'm still having issues. Could the problem be my column or sample injection?
A7: Yes. If optimizing the method parameters is not sufficient, the issue may lie with the column itself or the sample preparation.
-
Strategy:
-
Column Choice: Not all HILIC columns are the same. An amide-based column may provide different selectivity compared to an amino or a bare silica column for sugar analysis.[1][12] Using a longer column or one with a smaller particle size can also increase efficiency and resolution.[15][16]
-
Injection Solvent: In HILIC, injecting a sample dissolved in a solvent that is much stronger (i.e., more aqueous) than the initial mobile phase can cause significant peak distortion and broadening.[15][17]
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the column, leading to peak fronting and loss of resolution.[18]
-
-
Action:
-
Ensure your column is not old or contaminated. If in doubt, replace it with a new one.
-
Prepare your sample in a solvent that is as close as possible to your initial mobile phase conditions (e.g., 85% acetonitrile).
-
Try diluting your sample by a factor of 5 or 10 to check for signs of column overload.
-
Troubleshooting Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry [dspace.mit.edu]
- 10. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. halocolumns.com [halocolumns.com]
- 18. youtube.com [youtube.com]
ensuring complete cell lysis for accurate D-Glucose-d2-1 extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete cell lysis for the accurate extraction and quantification of D-Glucose-d2-1 and other intracellular metabolites.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for my experiment?
A1: The optimal cell lysis method depends on the cell type and the downstream application.[1] No single method is universally superior; the choice should be based on factors like the rigidity of the cell wall and the stability of the target metabolite.[2][3][4] For instance, mammalian cells, lacking a cell wall, are more easily lysed with gentle methods like detergent-based lysis or osmotic shock, whereas yeast and plant cells often require more robust mechanical disruption like bead beating.[5]
Q2: How can I verify that my cell lysis is complete?
A2: Visual inspection under a microscope is a straightforward initial check. The absence of intact cells and the presence of cellular debris are indicators of successful lysis. For more quantitative assessment, you can measure the release of a specific intracellular enzyme (e.g., lactate dehydrogenase) into the lysate or quantify the total protein or DNA released from the cells.[6]
Q3: My this compound yields are low. What could be the cause?
A3: Low yields can result from several factors:
-
Incomplete Lysis: The most common cause is the use of a lysis method that is not robust enough for your specific cell type.[5]
-
Metabolite Degradation: this compound can be consumed by active enzymes post-lysis. It is crucial to quench metabolic activity rapidly, often by using ice-cold solvents or snap-freezing in liquid nitrogen.[7][8]
-
Suboptimal Extraction Solvent: The choice of solvent affects the recovery of polar metabolites like glucose. Methanol-based solutions are commonly used for their effectiveness in extracting a wide range of metabolites.[7][9]
-
Sample Handling: Repeated freeze-thaw cycles can lead to metabolite degradation and should be avoided.[10][11]
Q4: Can the detachment method for adherent cells affect my results?
A4: Yes, the method used to detach adherent cells, such as trypsinization versus scraping, can significantly impact the metabolic profile.[2][4] It is important to choose a method and apply it consistently across all samples to minimize variability.
Troubleshooting Guides
Issue: Inconsistent Results Between Replicates
-
Possible Cause: Incomplete or variable cell lysis.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that all parameters, including cell number, lysis buffer volume, incubation times, and centrifugation speeds, are consistent for all samples.
-
Optimize Lysis Method: Re-evaluate your lysis method. If using a mechanical method like sonication, ensure the probe is correctly positioned and the power settings are consistent. For bead beating, the bead size, material, and agitation speed are critical factors.[12]
-
Verify Complete Lysis: Use microscopy or a cell viability assay to confirm complete lysis for each replicate.
-
Issue: Evidence of Protein or DNA Contamination
-
Possible Cause: The lysis method is too harsh, leading to the release of large macromolecules that can interfere with downstream analysis.
-
Troubleshooting Steps:
-
Use a Gentler Method: Consider switching from a mechanical method to a chemical or enzymatic lysis approach.[1][13]
-
Incorporate Clean-up Steps: Include proteases or nucleases in your protocol after the initial lysis to degrade contaminating proteins and nucleic acids.[11] Alternatively, a protein precipitation step can be performed.
-
Centrifugation: Ensure that centrifugation after lysis is sufficient to pellet all cellular debris and macromolecules.[14]
-
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods
| Lysis Method | Principle | Advantages | Disadvantages | Best For |
| Mechanical | ||||
| Sonication | High-frequency sound waves create cavitation, disrupting cells.[15] | Efficient for a wide range of cell types, including those with tough cell walls.[11] | Can generate heat, potentially denaturing proteins; may shear DNA.[16] | Bacteria, yeast, spores. |
| Bead Beating | Agitation with small beads physically grinds and disrupts cells.[11] | Highly effective for hard-to-lyse cells.[1] | Can generate heat; may require optimization of bead size and material. | Fungi, plant cells, bacteria. |
| High-Pressure Homogenization | Cells are forced through a narrow valve at high pressure, causing them to rupture.[1] | Scalable and highly efficient. | Expensive equipment; can generate heat. | Large-scale bacterial and yeast cultures. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that disrupt cell membranes.[11] | Simple and does not require special equipment. | Can be time-consuming and may not be effective for all cell types; can lead to protein denaturation.[10] | Mammalian cells, some bacteria. |
| Chemical | ||||
| Detergent-Based | Detergents solubilize the lipid bilayer of the cell membrane.[1] | Gentle, effective for mammalian cells, and generally preserves protein function.[13] | Detergents may need to be removed for downstream applications. | Mammalian cells, bacteria. |
| Osmotic Shock | Cells are moved from a hypertonic to a hypotonic environment, causing them to swell and burst.[11] | Very gentle method.[13] | Only effective for cells without a rigid cell wall. | Mammalian cells, red blood cells. |
| Enzymatic | ||||
| Enzyme Digestion | Enzymes like lysozyme or cellulase are used to digest the cell wall.[15] | Highly specific and gentle.[13] | Can be expensive; enzyme activity can be sensitive to buffer conditions. | Bacteria (lysozyme), plant cells (cellulase), yeast (zymolyase). |
Experimental Protocols
Protocol: Methanol-Based Extraction of this compound from Adherent Mammalian Cells
This protocol is designed for the extraction of polar metabolites, including this compound, from adherent mammalian cells grown in a 6-well plate.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
-80°C freezer
-
Ice-cold 80% methanol (HPLC-grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching Metabolism: Remove the culture medium from the cells.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining media.
-
Snap Freezing: Immediately add liquid nitrogen directly to the culture plate to cover the cell monolayer and wait for it to completely evaporate. This step rapidly halts all metabolic activity.[7]
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Detachment: Place the plate on ice and use a cell scraper to thoroughly scrape the cells into the methanol. The cold methanol acts to lyse the cells and extract the metabolites.[7]
-
Collection: Transfer the cell lysate (methanol suspension) to a pre-chilled microcentrifuge tube.
-
Debris Removal: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Storage: Store the metabolite extract at -80°C until ready for analysis. Avoid repeated freeze-thaw cycles.[6]
Visualizations
References
- 1. Cell lysis techniques | Abcam [abcam.com]
- 2. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC-HRMS-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. mdpi.com [mdpi.com]
- 13. Lysis & Protein Extraction [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
D-Glucose-d2-1 vs. ¹³C-Glucose for Metabolic Flux Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis (MFA), the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly employed stable isotope tracers: D-glucose-d2-1 and ¹³C-glucose, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed methodologies.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as glucose, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. While ¹³C-glucose has traditionally been the tracer of choice, this compound presents an alternative with its own unique set of characteristics.
At a Glance: this compound vs. ¹³C-Glucose
| Feature | This compound | ¹³C-Glucose |
| Primary Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Typical Application | Emerging use in in vivo metabolic imaging (DMI) and specific pathway analysis. | Gold standard for in vitro and in vivo metabolic flux analysis. |
| Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Key Advantage | Lower cost of some deuterated compounds, specific applications in studying hydrogen transfer reactions. | Stable carbon backbone tracing, minimal kinetic isotope effect, extensive literature and established protocols. |
| Key Disadvantage | Potential for significant kinetic isotope effects, risk of label exchange with water, less established for quantitative MFA. | Higher cost of some specifically labeled isotopomers. |
Performance Comparison: Precision and Accuracy in Flux Determination
While direct, head-to-head quantitative comparisons of this compound and ¹³C-glucose for metabolic flux analysis are not extensively documented in published literature, the performance of ¹³C-glucose has been rigorously evaluated. Studies have shown that the choice of ¹³C-glucose isotopomer can significantly impact the precision of flux estimates for different pathways. For instance, [1,2-¹³C₂]glucose is often optimal for resolving fluxes in the pentose phosphate pathway (PPP), whereas uniformly labeled [U-¹³C₆]glucose is effective for tracing carbon through the TCA cycle. The precision of flux determination with ¹³C-MFA is enhanced by the use of parallel labeling experiments with different ¹³C-glucose tracers, a technique known as COMPLETE-MFA.[1]
Deuterium-labeled glucose, such as [6,6'-²H₂]-D-glucose, has been successfully used in Deuterium Magnetic Resonance Imaging (DMRI) to non-invasively monitor glucose metabolism in vivo.[2][3] These studies demonstrate the ability to trace deuterium into downstream metabolites like lactate and glutamate/glutamine, providing qualitative and semi-quantitative information on metabolic pathways. However, the quantitative precision for determining a full network of metabolic fluxes, as is common in ¹³C-MFA, is less established for deuterium tracers.
A significant concern with deuterium tracers is the potential for kinetic isotope effects (KIEs), where the heavier deuterium atom can slow down enzymatic reactions. This can potentially alter the metabolic fluxes being measured. While KIEs also exist for ¹³C, they are generally smaller and less likely to significantly impact flux calculations.[4][5] Furthermore, the deuterium label on this compound is on a carbon atom, which is generally stable, but the potential for exchange with protons from water in certain biological reactions should be considered.
Experimental Protocols
A generalized experimental workflow for metabolic flux analysis using either this compound or ¹³C-glucose is outlined below. Specific details of the protocol, such as the choice of analytical platform and data analysis software, will vary depending on the experimental goals and the biological system under investigation.
Experimental Workflow for Metabolic Flux Analysis
References
- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Glucose Tracing: D-Glucose-d2-1 vs. [14C]-Glucose
In the landscape of metabolic research, drug development, and life sciences, tracing the fate of glucose is fundamental to understanding cellular physiology and disease. Labeled glucose isotopes are indispensable tools for these investigations, allowing scientists to track the uptake and transformation of glucose through complex biochemical pathways. The two primary technologies for this purpose are stable isotope labeling, using compounds like D-Glucose-d2-1, and radioisotope labeling, with [14C]-glucose being a classic example.
This guide provides an objective comparison between these two powerful techniques. It details their underlying principles, experimental workflows, and analytical outputs to help researchers, scientists, and drug development professionals select the optimal tracer for their specific experimental needs.
Core Principles and Key Differences
The fundamental distinction between this compound and [14C]-glucose lies in the nature of their isotopic labels.
-
This compound (Stable Isotope Labeling): This tracer incorporates deuterium (²H or D), a stable, non-radioactive, heavy isotope of hydrogen.[1][2] The increased mass imparted by the deuterium atom allows molecules containing it to be distinguished from their unlabeled counterparts using mass spectrometry (MS).[3][4][5] This method is prized for its safety and the detailed structural information it can provide.[6][7][8]
-
[14C]-glucose (Radioisotope Labeling): This tracer contains Carbon-14 (¹⁴C), a radioactive isotope of carbon.[9][10] As ¹⁴C decays, it emits beta particles, which can be detected and quantified by techniques like liquid scintillation counting (LSC) or visualized through autoradiography.[11][12][13] This method is known for its high sensitivity.[10][12]
Quantitative Comparison of Tracer Technologies
The choice between a stable or radioactive isotope tracer depends on numerous factors, from the biological question to laboratory infrastructure. The table below summarizes the key performance and practical differences.
| Feature | This compound (Stable Isotope) | [14C]-Glucose (Radioisotope) |
| Nature of Label | Stable, non-radioactive heavy isotope (Deuterium).[1][8] | Radioactive isotope (Carbon-14) that undergoes beta decay.[9] |
| Primary Detection | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[3][4][5] | Liquid Scintillation Counting (LSC), Autoradiography.[10][11][12] |
| Safety & Handling | Non-radioactive, poses no radiation risk.[1][8] Suitable for human studies. | Radioactive; requires specialized licensing, handling, and waste disposal protocols.[14] |
| Sensitivity | High; however, larger tracer amounts may be needed compared to radiotracers.[6] | Extremely high, especially with Accelerator Mass Spectrometry (AMS).[10] |
| Information Yield | Provides mass shift data, enabling flux analysis and positional tracking of atoms.[4][6][7] | Primarily quantitative (e.g., total uptake), though pathway analysis is possible.[15] |
| In Vivo Application | Ideal for human and animal studies due to its safety profile.[1][8] | Primarily used in animal models and in vitro systems due to radiation. |
| Isotope Effect | Possible due to the significant mass difference between Hydrogen and Deuterium. | Minimal, as the mass difference between ¹²C and ¹⁴C is smaller proportionally. |
Experimental Protocols: A Practical Overview
The workflows for stable and radioactive isotope tracers differ significantly in sample preparation, handling, and analysis.
Protocol 1: Cellular Glucose Uptake using this compound
This protocol outlines a typical experiment for measuring glucose metabolism in cultured cells using a stable isotope tracer and analysis by mass spectrometry.
-
Cell Culture: Plate cells in 6-well plates and grow to the desired confluency.[16]
-
Starvation: To enhance glucose uptake, wash cells with PBS and incubate in a glucose-free medium for a defined period (e.g., 1-2 hours).[16]
-
Tracer Incubation: Replace the starvation medium with a medium containing a known concentration of this compound. Incubate for a time course determined by the specific metabolic pathway of interest (minutes for glycolysis, hours for other pathways).[16]
-
Metabolite Extraction: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to stop metabolic activity. Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.[16]
-
Sample Preparation: Scrape the cell lysate and transfer it to a microcentrifuge tube. Incubate at -80°C for 20 minutes, then centrifuge at high speed to pellet debris.[16]
-
Analysis: Transfer the supernatant containing the metabolites to a new vial. Dry the sample using a speed vacuum or evaporator.[16] The dried extract is then derivatized if necessary and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of deuterium into glucose and its downstream metabolites.[3][4]
Protocol 2: Cellular Glucose Uptake using [14C]-glucose
This protocol describes a common method for quantifying glucose uptake using a radiolabeled tracer and liquid scintillation counting.
-
Cell Culture: Plate cells in a multi-well plate (e.g., 12-well or 24-well) and grow to near confluence.[17][18]
-
Starvation: Wash cells with a suitable buffer (e.g., Krebs-Ringer-Phosphate buffer) and serum-starve for 2 hours in a CO₂ incubator.[17]
-
Tracer Incubation: Initiate the uptake by adding a "radioactive cocktail" containing a known concentration and specific activity of [14C]-glucose. Incubate for a short, defined period (e.g., 5-10 minutes).[17][19]
-
Stopping the Reaction: Terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold buffer to remove any unincorporated tracer.[17][18]
-
Cell Lysis: Add a lysis buffer (e.g., 0.1% SDS) to each well to solubilize the cells and release the intracellular contents.[17]
-
Quantification: Transfer the cell lysate from each well into a scintillation vial containing 4 mL of scintillation fluid.[17] Mix gently and measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.[11][12] This value is then used to calculate the rate of glucose uptake.[14]
Visualizing the Workflows and Pathways
Diagrams help clarify the distinct processes involved in each tracing method and the metabolic context in which they are used.
Caption: Comparative experimental workflows for stable isotope vs. radiolabeled glucose uptake assays.
Caption: Simplified glycolysis pathway showing the entry point for labeled glucose tracers.
Conclusion: Selecting the Right Tool for the Job
Both this compound and [14C]-glucose are exceptionally powerful tools for metabolic research, yet they serve different experimental needs and operate under different constraints.
This compound and other stable isotope tracers are the clear choice for studies requiring absolute safety, particularly in human clinical trials and in vivo animal models where repeat measurements are necessary. [1][8] The detailed positional information that can be obtained via mass spectrometry offers unparalleled insight into the specific activities of metabolic pathways.[6][7]
[14C]-glucose remains a gold standard for highly sensitive quantification of glucose uptake and flux, especially in well-established in vitro and ex vivo systems. Its primary limitations are the significant safety, regulatory, and disposal burdens associated with radioactivity, which largely preclude its use in human research outside of very specific microdosing studies.[10][14]
Ultimately, the decision rests on a balance of the scientific question, the experimental model, available analytical instrumentation, and the laboratory's safety infrastructure. By understanding the distinct advantages and limitations of each approach, researchers can confidently select the tracer that will yield the most precise and relevant data for their work.
References
- 1. Benefits of Stable Isotope Labelling in Biochemistry Research - ..I-PROD-1-CIIProd_153 [diagnosticsworldnews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metsol.com [metsol.com]
- 4. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is deuterated glucose? - Mesbah Energy [irisotope.com]
- 6. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. metsol.com [metsol.com]
- 9. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. Comparison of [14C]glucose and [14C]deoxyglucose as tracers of brain glucose use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 17. Glucose Uptake Assay (Procedure) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. 14C-Glucose Uptake [bio-protocol.org]
Validating D-Glucose-d2-1 Tracing with Seahorse Analyzer Data: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding cellular metabolism is crucial for unraveling disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of D-Glucose-d2-1 tracing and Seahorse XF Analyzer data, offering insights into how these powerful techniques can be synergistically employed to validate findings in metabolic studies.
While direct head-to-head validation studies are not extensively documented, this guide outlines how the orthogonal data generated by each method can provide a robust validation of metabolic pathway activity. The Seahorse XF Analyzer offers a real-time, phenotypic snapshot of cellular respiration and glycolysis, while stable isotope tracing with this compound provides a detailed, quantitative view of the metabolic fate of glucose.
Data Presentation: A Comparative Overview
The complementary nature of Seahorse analysis and this compound tracing is best understood by comparing their primary data outputs. The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR), which are proxies for mitochondrial respiration and glycolysis, respectively.[1][2] In contrast, this compound tracing, coupled with mass spectrometry, quantifies the incorporation of the deuterium label into downstream metabolites, revealing the specific pathways through which glucose is processed.
| Parameter | Seahorse XF Analyzer | This compound Tracing (with Mass Spectrometry) | Validation Synergy |
| Primary Measurement | Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR)[1][2] | Mass isotopomer distribution of metabolites | An increase in ECAR should correspond to increased labeling in glycolytic intermediates and lactate. |
| Metabolic Pathway Assessed | Mitochondrial Respiration (OCR) & Glycolysis (ECAR)[1][2] | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic Pathways | Changes in OCR can be validated by observing altered label incorporation into TCA cycle intermediates. |
| Data Output | Real-time kinetic data (pmol/min for OCR, mpH/min for ECAR) | Relative or absolute abundance of labeled metabolites | Seahorse provides the "rate," while tracing provides the "route" and "destination" of glucose carbons. |
| Temporal Resolution | Real-time (minutes) | Endpoint or time-course (hours) | Seahorse captures acute metabolic switches, while tracing confirms the sustained metabolic reprogramming. |
Experimental Protocols
A combined experimental approach allows for a comprehensive understanding of glucose metabolism. Below are generalized protocols for conducting Seahorse analysis and this compound tracing.
Seahorse XF Glycolytic Rate Assay Protocol
The Agilent Seahorse XF Glycolytic Rate Assay provides an accurate measurement of glycolysis in living cells.[3]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose. Incubate the cells in a non-CO2 incubator for one hour prior to the assay.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Execution: Place the cell plate and the hydrated cartridge into the Seahorse XF Analyzer. The instrument measures basal OCR and ECAR.
-
Compound Injection: The instrument automatically injects mitochondrial inhibitors (Rotenone & Antimycin A) to shut down oxidative phosphorylation. This allows for the measurement of compensatory glycolysis. A subsequent injection of 2-deoxyglucose (2-DG), a glucose analog that inhibits glycolysis, confirms that the observed ECAR is due to glycolysis.
-
Data Analysis: The Seahorse XF software calculates the glycolytic proton efflux rate (glycoPER), which is a measure of the glycolytic rate.[3][4]
This compound Tracing Protocol
This protocol outlines the general steps for tracing the metabolic fate of this compound.
-
Cell Culture: Culture cells to the desired confluency.
-
Isotope Labeling: Replace the standard culture medium with a medium containing this compound in place of unlabeled glucose. The duration of labeling will depend on the specific metabolic pathways being investigated.
-
Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract metabolites from the cells, typically using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to improve the volatility and ionization of the metabolites.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS) to determine the mass isotopomer distribution of key metabolites in the glycolytic and TCA pathways.
-
Data Analysis: Analyze the mass spectrometry data to determine the fractional enrichment of the deuterium label in downstream metabolites. This provides a quantitative measure of the flux through different metabolic pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for a combined analysis.
Concluding Remarks
The integration of Seahorse XF analysis with this compound stable isotope tracing provides a powerful and multifaceted approach to studying cellular metabolism. While the Seahorse analyzer offers a high-level view of metabolic phenotypes in real-time, isotope tracing delivers a detailed and quantitative picture of how specific nutrients are utilized within the cell. The concordance between the rate-based measurements of the Seahorse and the pathway-specific flux data from tracing offers a robust method for validating metabolic observations. This combined strategy is invaluable for researchers aiming to gain a deeper and more accurate understanding of the metabolic reprogramming that underlies various physiological and pathological states.
References
Cross-Validation of D-Glucose-d2-1 Quantification: A Comparative Guide to Enzymatic Assays
For researchers, scientists, and drug development professionals, accurate quantification of D-glucose and its isotopic variants is paramount. This guide provides an objective comparison of D-Glucose-d2-1 analysis with two prevalent enzymatic assays: the Hexokinase (HK) / Glucose-6-Phosphate Dehydrogenase (G6PDH) method and the Glucose Oxidase (GOx) method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The analysis of this compound, a stable isotope-labeled form of glucose, is crucial for metabolic studies, particularly in determining glucose turnover and flux. The definitive method for such analysis is mass spectrometry, often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique offers high specificity and sensitivity for distinguishing between labeled and unlabeled glucose. However, in many research contexts, it is essential to cross-validate these findings with more traditional, widely accessible enzymatic assays that measure total D-glucose concentration.
Comparative Analysis of Quantification Methods
The choice of a glucose quantification method depends on several factors, including the specific research question, the required level of specificity, sample throughput, and available instrumentation. While mass spectrometry is unparalleled for isotopic analysis, enzymatic assays provide a reliable and cost-effective means of determining total glucose concentration.
| Feature | This compound Analysis (LC-MS/MS) | Hexokinase (HK) / G6PDH Assay | Glucose Oxidase (GOx) Assay |
| Principle | Separation by chromatography and detection based on mass-to-charge ratio.[2] | Enzymatic phosphorylation of glucose and subsequent oxidation of glucose-6-phosphate, leading to NADPH formation.[1][3][4][5][6] | Enzymatic oxidation of β-D-glucose to gluconic acid and hydrogen peroxide.[7][8] |
| Specificity | Highly specific for this compound, distinguishing it from endogenous, unlabeled glucose.[2] | High for D-glucose.[9][10] Some cross-reactivity with mannose and fructose at high concentrations.[11][12] | Specific for β-D-glucose. Requires mutarotase or extended incubation for complete measurement of α- and β-anomers.[1] |
| Detection | Mass Spectrometer.[2] | Spectrophotometry (absorbance at 340 nm).[3][4][11][13][14] | Spectrophotometry (colorimetric, e.g., absorbance at 540 nm or 570 nm) or fluorometry.[7][15][16] |
| Linear Range | Dependent on instrument and method, but typically offers a wide dynamic range. A published method shows linearity for the glucose-d2/glucose ratio from 0-10%.[2] | Varies by kit and protocol, for instance, from 4 to 2000 mg/L.[11][12] Another example shows a linear range of 0.04 to 6 g/L.[14] | Dependent on the specific kit and detection method. Can detect concentrations as low as 5 µM.[17] |
| Common Applications | Metabolic flux analysis, glucose turnover studies, pharmacokinetic studies of glucose analogues.[2] | Clinical chemistry, cell culture media analysis, food and beverage industry.[9][18] | Blood glucose monitoring, cell culture, food analysis.[7][17] |
| Interferences | Potential for ion suppression from matrix components.[2] | Hemolysis can interfere if the G6PD used is NADP+ dependent.[1] Sulfite does not interfere up to 1.25 g/L.[11][12] | Serum proteins have been reported not to interfere, which can be an advantage over the hexokinase method in certain sample types.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of the key experimental protocols for the enzymatic assays.
Hexokinase (HK) / G6PDH Assay Protocol
This method relies on two coupled enzymatic reactions. First, hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). Then, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.[1][3][4][13]
Materials:
-
Tris buffer
-
Magnesium Chloride (MgCl2)
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
D-Glucose standards
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing Tris, MgCl2, ATP, and NADP+.
-
Add hexokinase and G6PDH to the reaction buffer to create the assay reagent.
-
Add samples and D-glucose standards to a 96-well microplate.
-
Add the assay reagent to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C).[13][19]
-
Measure the absorbance at 340 nm kinetically or at the reaction endpoint.[4]
-
Calculate the glucose concentration in the samples by comparing their absorbance to the standard curve.
Glucose Oxidase (GOx) Assay Protocol
This assay is based on the oxidation of glucose by the enzyme glucose oxidase, which produces gluconic acid and hydrogen peroxide (H2O2). The H2O2 then reacts with a chromogenic substrate in the presence of peroxidase (POD), resulting in a colored product. The intensity of the color is proportional to the initial glucose concentration.[7][8]
Materials:
-
Sodium Acetate Buffer
-
o-dianisidine or other chromogenic substrate (e.g., TMB)[17][20]
-
β-D-Glucose standards
-
Peroxidase (POD)
-
Glucose Oxidase (GOx)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm).[7]
Procedure:
-
Prepare a reaction cocktail containing the buffer, chromogenic substrate, and glucose.
-
Equilibrate the reaction cocktail to the assay temperature (e.g., 35°C).[20]
-
Add the peroxidase enzyme solution.
-
Add samples and β-D-Glucose standards to a 96-well plate.
-
Initiate the reaction by adding the glucose oxidase solution.
-
Incubate for a specified time (e.g., 10 minutes at 37°C).[7]
-
Measure the absorbance at the appropriate wavelength.
-
Determine the glucose concentration from the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflows for this compound analysis and enzymatic glucose assays.
Caption: Simplified insulin signaling pathway leading to glucose uptake.[21][22][23][24]
References
- 1. Hexokinase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Design and optimization of a double-enzyme glucose assay in microfluidic lab-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
- 8. static.igem.org [static.igem.org]
- 9. D-glucose (HK format) - Enzymatic assay kit | LIBIOS [libios.fr]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Enzymatic kit for determination of D-glucose [oenolab.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.cn [documents.thermofisher.cn]
- 20. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]
- 21. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 22. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Reproducibility and Variability in D-Glucose-d2 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reproducible measurement of glucose metabolism is paramount. This guide provides an objective comparison of D-Glucose-d2, a deuterated glucose tracer, with alternative methods for assessing glucose kinetics, focusing on reproducibility and variability. The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Deuterated glucose, particularly [6,6-²H₂]glucose (D-Glucose-d2), is a widely utilized stable isotope tracer for quantifying whole-body glucose turnover, endogenous glucose production (EGP) via gluconeogenesis and glycogenolysis, and overall glucose kinetics. Its non-radioactive nature makes it a safer alternative to traditional radioisotopes for both animal and human studies. However, the accuracy and reproducibility of these measurements can be influenced by the chosen tracer and analytical method. This guide compares D-Glucose-d2 with two primary alternatives: ¹³C-labeled glucose tracers and the deuterated water (²H₂O) method.
Quantitative Comparison of Tracer Methodologies
The following table summarizes key performance metrics for D-Glucose-d2 and its alternatives based on published experimental data. This allows for a direct comparison of their reproducibility and variability in measuring glucose metabolism.
| Method/Tracer | Parameter Measured | Key Findings | Reproducibility/Variability Metric | Reference |
| [6,6-²H₂]glucose vs. [3,4-¹³C₂]glucose | Rate of Glucose Production (GP) | No significant difference in GP measured by each tracer individually. When infused simultaneously, both tracers reported identical GP values. | GP: 42 ± 4 µmol/kg/min for both tracers | [1][2] |
| [6,6-²H₂]glucose & [1-¹³C]glucose | Systemic Glucose Production & Carbon Recycling | Simultaneous infusion allows for the quantification of glucose carbon recycling, indicating gluconeogenesis. | Recycling of glucose C-1 was 3-20% of the systemic glucose production rate. | [3] |
| Deuterated Water (²H₂O) Method (Average Deuterium Enrichment) | Fractional Gluconeogenesis | The "average deuterium enrichment method" is highly reproducible. | Coefficient of Variation (CV): 1.0% | [4] |
| Deuterated Water (²H₂O) Method (C-5 HMT) | Fractional Gluconeogenesis | The older C-5 hexamethylenetetramine (HMT) method shows higher variability. | Coefficient of Variation (CV): 11.5% | [4] |
| ¹³C Metabolic Flux Analysis (¹³C-MFA) | Intracellular Metabolic Fluxes | Can provide highly precise quantification of metabolic pathway fluxes. | Standard Deviation (SD): ≤2% for flux estimations | [5] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experiments. Below are outlines of common experimental protocols for each of the compared tracer methods.
Protocol 1: Glucose Turnover Measurement using [6,6-²H₂]glucose
This protocol is designed to measure the rate of appearance (Ra) of glucose in the plasma, which in a post-absorptive state reflects endogenous glucose production.
-
Subject Preparation: Subjects are typically fasted overnight (8-12 hours) to reach a post-absorptive state.
-
Tracer Preparation: A sterile solution of [6,6-²H₂]glucose is prepared in saline.
-
Tracer Administration:
-
A priming bolus dose of [6,6-²H₂]glucose (e.g., 80 µmol/kg) is administered intravenously to rapidly achieve isotopic equilibrium in the plasma glucose pool.[6]
-
This is immediately followed by a constant intravenous infusion of the tracer (e.g., 0.80 µmol/kg/min) for a period of 90-120 minutes to maintain a steady-state isotopic enrichment.[1][6]
-
-
Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals (e.g., every 10-15 minutes) during the last 30 minutes of the infusion period to confirm isotopic steady state.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analytical Method:
-
Plasma glucose is isolated and derivatized, for example, to its aldonitrile pentaacetate derivative.
-
The isotopic enrichment of [6,6-²H₂]glucose is determined by gas chromatography-mass spectrometry (GC-MS).[7]
-
-
Calculation: The rate of glucose appearance (Ra) is calculated using the Steele equation for steady-state conditions: Ra = Infusion Rate / Plasma Glucose Enrichment.[6]
Protocol 2: Metabolic Flux Analysis using ¹³C-Labeled Glucose
This protocol is used to quantify the relative and absolute fluxes through various intracellular metabolic pathways, such as glycolysis and the pentose phosphate pathway.
-
Cell Culture: Cells are cultured in a defined medium. For microbial studies, parallel cultures may be grown with different ¹³C-labeled glucose tracers to enhance flux resolution.[5]
-
Tracer Introduction: The standard culture medium is replaced with a medium containing a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C]glucose or a mixture of tracers) at a known concentration.
-
Isotopic Steady State: Cells are incubated with the tracer for a sufficient period to achieve an isotopic steady state in the intracellular metabolites.
-
Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells, often using a cold solvent quenching method to halt enzymatic activity.
-
Analytical Method:
-
The isotopic labeling patterns of downstream metabolites (e.g., pyruvate, lactate, amino acids) are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8]
-
-
Flux Estimation: The measured labeling patterns are fitted to a metabolic network model using specialized software (e.g., Metran) to estimate the intracellular metabolic fluxes.[5]
Protocol 3: Gluconeogenesis Measurement using Deuterated Water (²H₂O)
This method measures the contribution of gluconeogenesis to total glucose production by tracing the incorporation of deuterium from body water into newly synthesized glucose.
-
Subject Preparation: Subjects are typically studied in a fasted state.
-
Tracer Administration: A single oral dose of deuterated water (e.g., 1 gram per kg of body weight) is administered to enrich the body water pool to approximately 0.3-0.5%.[9][10]
-
Equilibration: A period of 60-90 minutes is allowed for the ²H₂O to equilibrate throughout the total body water.[9]
-
Blood Sampling: Blood samples are collected before the ²H₂O administration (for baseline) and after the equilibration period.[9]
-
Sample Processing: Plasma is separated, and the deuterium enrichment of both body water (from plasma) and plasma glucose is measured.
-
Analytical Method:
-
The deuterium enrichment of body water is measured by isotope ratio mass spectrometry (IRMS) or NMR.
-
Plasma glucose is isolated, and the deuterium enrichment at specific positions on the glucose molecule (e.g., carbon 5) is determined using GC-MS.[11]
-
-
Calculation: The fractional contribution of gluconeogenesis is calculated from the ratio of deuterium enrichment in glucose to the enrichment in body water.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the metabolic pathways investigated in these experiments.
Caption: Workflow for measuring glucose turnover using [6,6-²H₂]glucose.
Caption: Deuterium incorporation during gluconeogenesis.
References
- 1. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 3. Estimation of glucose turnover and 13C recycling in the human newborn by simultaneous [1-13C]glucose and [6,6-1H2]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 7. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. metsol.com [metsol.com]
- 10. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo measurement of gluconeogenesis in animals and humans with deuterated water: a simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Glucose Isomers for Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. Deuterated glucose isomers have emerged as powerful tools for tracing the flow of glucose through intricate cellular processes. This guide provides an objective comparison of different deuterated glucose isomers, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.
This guide delves into the applications and comparative performance of various deuterated glucose isomers in metabolic tracing studies. By leveraging the power of stable isotope labeling, researchers can gain unprecedented insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Comparative Analysis of Deuterated Glucose Isomers
The choice of a deuterated glucose isomer is critical and depends on the specific metabolic pathway under investigation. The position of the deuterium label on the glucose molecule dictates its metabolic fate and the information that can be gleaned from its downstream metabolites.
| Deuterated Glucose Isomer | Primary Application(s) | Advantages | Disadvantages | Analytical Method(s) |
| [6,6-²H₂]glucose | Glycolysis, TCA Cycle, Glucose Turnover | Minimal isotope effect, deuterium retained through glycolysis to lactate and acetyl-CoA.[1] Widely used and well-characterized.[2][3] | Does not directly probe the pentose phosphate pathway. | Deuterium Metabolic Imaging (DMI),[4][5][6][7] Mass Spectrometry (MS),[3] Nuclear Magnetic Resonance (NMR)[1] |
| [1-²H]glucose | Pentose Phosphate Pathway (PPP) | Deuterium is lost as ²H₂O during the oxidative phase of the PPP, providing a measure of pathway activity. | Isotope effect may be more pronounced. | MS, NMR |
| [2-²H]glucose | Glycolysis, Gluconeogenesis | Can provide insights into futile cycling at the level of phosphoglucose isomerase. | Potential for label exchange with water. | MS, NMR |
| [3-²H]glucose & [4-²H]glucose | Glycolysis, TCA Cycle | Traces the carbon backbone through the lower part of glycolysis and into the TCA cycle. | Less commonly used than [6,6-²H₂]glucose. | MS, NMR |
| [D₇]-glucose (perdeuterated) | Global metabolic labeling, biosynthesis studies | Provides a strong signal for imaging and can trace glucose carbons into various macromolecules.[8] | Can be more expensive and may have more significant isotope effects. | Stimulated Raman Scattering (SRS) Microscopy,[8] MS, NMR |
Experimental Protocols
The successful application of deuterated glucose tracers hinges on robust experimental design and execution. Below are generalized protocols for in vivo metabolic tracing studies.
In Vivo Deuterated Glucose Infusion Protocol
This protocol is a common method for studying whole-body and tissue-specific glucose metabolism.
-
Animal Preparation: Subjects (e.g., rats, mice) are typically fasted overnight to achieve a baseline metabolic state. Catheters are inserted into a vein for tracer infusion and an artery for blood sampling.[9]
-
Primed-Constant Infusion: A priming bolus of the deuterated glucose tracer is administered to rapidly achieve isotopic steady-state in the plasma. This is immediately followed by a continuous infusion of the tracer at a constant rate for a predetermined period (e.g., 90-120 minutes).[1][2]
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma glucose enrichment. At the end of the infusion period, tissues of interest are rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.[9][10]
-
Metabolite Extraction and Analysis: Metabolites are extracted from plasma and tissues. The isotopic enrichment of glucose and its downstream metabolites is then determined using analytical techniques such as mass spectrometry or NMR spectroscopy.[1][3]
Deuterium Metabolic Imaging (DMI) Protocol
DMI is a non-invasive technique that allows for the in vivo visualization of metabolic pathways.[4][5][6][7]
-
Tracer Administration: The deuterated glucose tracer (commonly [6,6-²H₂]glucose) is administered orally or via intravenous infusion.[4][5]
-
Acclimation Period: The subject is allowed a period for the tracer to be taken up and metabolized (typically 45-90 minutes to reach a steady state).[4]
-
Magnetic Resonance Spectroscopy (MRS) Acquisition: The subject is placed in an MRI scanner, and deuterium (²H) MRS data is acquired. This involves using a specialized radiofrequency coil to detect the deuterium signal.[4][5]
-
Data Processing and Analysis: The acquired spectra are processed to identify and quantify the signals from the deuterated glucose tracer and its metabolic products (e.g., lactate, glutamate). This information is then used to generate 3D metabolic maps.[4]
Visualizing Metabolic Pathways
Understanding the flow of deuterium atoms from glucose through central carbon metabolism is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate these key pathways.
References
- 1. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 3. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging (DMI) A novel MR-based meth... [tic-sitem.ch]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tracers for Measuring Endogenous Glucose Production: Is D-Glucose-d2-1 the Right Tool for Your Research?
For researchers, scientists, and drug development professionals investigating metabolic diseases, the accurate measurement of endogenous glucose production (EGP) is paramount. This guide provides a comprehensive comparison of commonly used stable isotope tracers, with a focus on the performance and accuracy of deuterated glucose isotopes, particularly 6,6-D2-glucose, which is often referred to by the less common nomenclature D-Glucose-d2-1.
This guide will delve into the experimental data, protocols, and comparative performance of 6,6-D2-glucose against other widely used tracers, namely [U-13C6]glucose and the radiotracer [3-3H]glucose. Our objective is to provide the necessary information to make an informed decision on the most suitable tracer for your specific research needs.
Principles of EGP Measurement with Stable Isotopes
The fundamental principle behind measuring EGP using stable isotope tracers is the dilution method. A known amount of a labeled glucose tracer is infused into the bloodstream. As the tracer mixes with the body's own unlabeled glucose, the degree of tracer dilution is measured. This allows for the calculation of the rate at which the body is producing its own glucose.
Caption: Principle of the tracer dilution method for EGP measurement.
Comparative Analysis of Glucose Tracers
The choice of tracer is critical and depends on various factors including the experimental question, the physiological state of the subject, and the available analytical instrumentation. Here, we compare three commonly used tracers.
| Feature | 6,6-D2-Glucose | [U-13C6]Glucose | [3-3H]Glucose (Radiotracer) |
| Tracer Type | Stable Isotope (Deuterium) | Stable Isotope (Carbon-13) | Radioactive Isotope (Tritium) |
| Recycling | Minimal. Deuterium on C-6 is largely retained during glycolysis and gluconeogenesis. | Some recycling can occur, potentially leading to an underestimation of "true" EGP. | Significant recycling of the tritium label can occur, leading to an underestimation of EGP. |
| Analytical Method | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS, NMR | Scintillation Counting |
| Safety | Non-radioactive, safe for human studies. | Non-radioactive, safe for human studies. | Radioactive, requires special handling and disposal, and has limitations in human studies. |
| Cost | Generally less expensive than 13C-labeled tracers. | More expensive than deuterated tracers. | Varies, but associated costs for handling and disposal can be high. |
| Reported Accuracy | Considered a reliable tracer for EGP, with results comparable to other stable isotopes under many conditions.[1] | Generally provides accurate EGP measurements, but potential for recycling needs to be considered. | Can underestimate glucose turnover, especially under high-flux conditions. |
Experimental Data: Head-to-Head Comparisons
Direct comparative studies are essential for understanding the nuances of each tracer. A study comparing [3,4-13C2]glucose to the widely used [6,6-2H2]glucose for measuring whole-body glucose turnover found no significant difference in the rate of glucose production (GP) measured by each tracer individually or when infused simultaneously.[1] In rats, the GP was identical as reported by each tracer (42 +/- 4 micromol/kg/min).[1] This suggests that under the tested conditions, both tracers provide comparable and accurate results.
Another study highlighted a potential issue with hydrogen-labeled tracers under hyperinsulinemic conditions. It was found that both [6-3H]glucose and [6,6-2H2]glucose underestimated glucose turnover compared to [6-14C]glucose during high insulin infusion. This discrepancy was attributed to a tritiated nonglucose contaminant in the [6-3H]glucose infusate, but the reason for the underestimation with [6,6-2H2]glucose remained to be determined. This finding underscores the importance of considering the physiological context of the experiment when selecting a tracer.
Detailed Experimental Protocols
The primed-constant infusion technique is the most common method for measuring EGP in a steady-state condition.
Primed-Constant Infusion Protocol for 6,6-D2-Glucose
This protocol is a general guideline and should be adapted based on the specific research question and subject population.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours).
-
An intravenous catheter is placed in an antecubital vein for tracer infusion.
-
A second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.
2. Tracer Preparation:
-
Sterile, pyrogen-free 6,6-D2-glucose is dissolved in sterile saline.
-
The concentration of the infusate is typically prepared to deliver the desired infusion rate in a reasonable volume (e.g., 0.1-0.2 mL/min).
3. Priming Dose and Infusion:
-
A priming bolus of 6,6-D2-glucose is administered to rapidly achieve isotopic steady state. A common priming dose is 14.0 µmol/kg.[2]
-
Immediately following the priming dose, a continuous infusion is started at a rate of approximately 11.5 µmol/kg/hr.[2]
-
The infusion is maintained for a period sufficient to achieve isotopic equilibrium, typically 90-120 minutes.
4. Blood Sampling:
-
A baseline blood sample is collected before the start of the infusion (t=0).
-
Subsequent blood samples are collected at regular intervals during the last 30 minutes of the infusion (e.g., at 90, 100, 110, and 120 minutes) to confirm isotopic steady state.[2]
-
Blood samples are collected in tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
References
literature review on the validity of D-Glucose-d2-1 as a metabolic tracer
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope-labeled glucose tracers are indispensable tools for elucidating the dynamics of glucose metabolism in vivo. Among the various available tracers, D-Glucose-d2-1, also known as [2-¹H₁]-D-glucose, presents a unique set of characteristics. This guide provides a comprehensive literature review on the validity of this compound as a metabolic tracer, offering an objective comparison with commonly used alternatives such as [6,6-²H₂]-glucose and [U-¹³C₆]-glucose. We present supporting experimental data, detailed methodologies, and visual representations of key metabolic pathways and experimental workflows to aid researchers in selecting the most appropriate tracer for their studies.
Introduction to Glucose Tracers
Stable isotope tracers are non-radioactive molecules in which one or more atoms have been replaced by a heavier isotope, such as deuterium (²H or D) or carbon-13 (¹³C).[1] These tracers are safely administered to human subjects and animals to track the metabolic fate of glucose.[2] By measuring the isotopic enrichment in plasma glucose and its metabolites, researchers can quantify key metabolic parameters, including glucose turnover, oxidation rates, and the contributions of glycolysis and gluconeogenesis to glucose homeostasis.[3][4] The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[4]
This compound: A Closer Look
This compound is a glucose molecule where the hydrogen atom at the C-2 position is replaced by a deuterium atom. Its primary application lies in studies of glucose recycling and the futile cycle of glycolysis and gluconeogenesis.[5] The deuterium label at the C-2 position is lost to water during the isomerization of glucose-6-phosphate to fructose-6-phosphate, a key step in glycolysis. This property allows for the quantification of the rate at which glucose enters the glycolytic pathway.
Validity and Considerations
The validity of any tracer hinges on the assumption that it behaves identically to its unlabeled counterpart and that the isotopic label does not interfere with metabolic processes. However, with deuterated tracers, several factors must be considered:
-
Kinetic Isotope Effects: The substitution of hydrogen with the heavier deuterium can slow down enzymatic reactions, a phenomenon known as the kinetic isotope effect.[6] Studies on perdeuterated glucose (where all hydrogens are replaced by deuterium) have shown a reduced flux through glycolysis.[6] This effect is particularly relevant for reactions involving the cleavage of a carbon-deuterium bond. While the kinetic isotope effect for a single deuterium substitution at the C-2 position is likely to be less pronounced than for perdeuteration, it is a factor that researchers should consider when interpreting kinetic data.
-
Metabolic Scrambling: This refers to the potential for the isotopic label to be lost or exchanged with other molecules in the metabolic pool, leading to inaccurate measurements. For this compound, the deuterium at the C-2 position is expected to be lost to water during the glucose-6-phosphate isomerase reaction. However, studies have shown that deuterium at the C-1 position can be selectively lost through the action of phosphomannose isomerase, which could potentially complicate the interpretation of data if not accounted for.[7]
Comparison with Alternative Tracers: [6,6-²H₂]-glucose and [U-¹³C₆]-glucose
The selection of a glucose tracer is dictated by the specific research question. Here, we compare this compound with two of the most widely used glucose tracers.
| Feature | This compound ([2-¹H₁]-glucose) | [6,6-²H₂]-glucose | [U-¹³C₆]-glucose |
| Primary Application | Measurement of glucose recycling and futile cycling.[5] | Measurement of whole-body glucose turnover and production.[3][8] | Measurement of glucose oxidation and as a precursor for other metabolites.[3] |
| Metabolic Fate of Label | Deuterium is lost to water during the isomerization of glucose-6-phosphate to fructose-6-phosphate. | Deuterium atoms are more stably bound and are generally not lost during glycolysis. They are incorporated into lactate and other downstream metabolites. | ¹³C atoms are incorporated into various metabolic intermediates and can be traced through multiple pathways, including the Krebs cycle. The oxidation to ¹³CO₂ can be measured in expired air.[3] |
| Potential for Isotope Effects | Possible, as it involves a C-D bond in a key glycolytic step. | Considered to have minimal isotope effects on glycolysis as the C-H bonds at the C-6 position are not directly broken.[8] | Generally considered to have negligible kinetic isotope effects due to the small mass difference between ¹²C and ¹³C. |
| Potential for Metabolic Scrambling | The label is intentionally lost at a specific metabolic step. Potential for unintended loss via other pathways needs consideration.[7] | The deuterium label is relatively stable, minimizing scrambling within the primary glycolytic pathway. | The ¹³C labels can be extensively scrambled in the Krebs cycle, which can be both an advantage for studying pathway flux and a complication for interpreting data. |
| Analytical Method | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy. | MS or NMR Spectroscopy.[8] | MS or NMR Spectroscopy for metabolites; Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂.[3] |
Experimental Protocols
Protocol for Measuring Glucose Recycling using this compound and [6,6-²H₂]-glucose
This protocol is adapted from studies investigating glucose and fructose recycling.[5]
-
Tracer Preparation: Prepare sterile solutions of this compound and [6,6-²H₂]-glucose for infusion.
-
Subject Preparation: Subjects should be fasted overnight. Insert catheters for tracer infusion and blood sampling.
-
Priming Bolus Dose: Administer a priming bolus of each tracer to rapidly achieve isotopic steady-state. A typical dose is 17.8 µmol/kg for each tracer.[5]
-
Constant Infusion: Immediately following the bolus, start a constant intravenous infusion of both tracers. A typical infusion rate is 13.2 µmol/kg/hr.[5]
-
Blood Sampling: Collect blood samples at baseline (time 0) and at regular intervals during the infusion (e.g., 90, 100, 110, 120, 130, 140 minutes) to measure plasma glucose concentration and isotopic enrichment.[5]
-
Sample Analysis: Plasma glucose is isolated and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of both this compound and [6,6-²H₂]-glucose.
-
Calculations: The rates of glucose appearance and recycling are calculated using steady-state equations, taking into account the differential metabolic fate of the two tracers.
Visualizing Metabolic Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic fate of the deuterium label from this compound in the initial steps of glycolysis.
Caption: A typical experimental workflow for a metabolic study using stable isotope-labeled glucose tracers.
Caption: Logic diagram for selecting an appropriate glucose tracer based on the research question.
Conclusion
This compound is a valuable metabolic tracer, particularly for investigating glucose recycling and the dynamics of the initial steps of glycolysis. Its primary characteristic, the loss of the deuterium label at a specific enzymatic step, provides unique insights that are not attainable with other tracers. However, researchers must be cognizant of potential kinetic isotope effects and the possibility of metabolic scrambling, which can influence the interpretation of results.
In comparison, [6,6-²H₂]-glucose remains the tracer of choice for robustly measuring whole-body glucose turnover due to the stability of its labels, while [U-¹³C₆]-glucose is unparalleled for tracking the oxidative fate of glucose and its contribution to various metabolic pathways. The optimal choice of tracer, or combination of tracers, ultimately depends on the specific metabolic questions being addressed. This guide provides the foundational knowledge for making an informed decision in the design of future metabolic studies.
References
- 1. Stable isotopic tracers for studies of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Mastery: Exploring Deuterium-Depleted Water (DDW)'s Impact on Glucose Metabolism and Metabolic Rate Enhancement - China Isotope Development [asiaisotopeintl.com]
- 4. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 5. metsol.com [metsol.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Tracers: D-Glucose-d2-1 vs. [18F]FDG for Imaging Glucose Metabolism
A comprehensive comparison for researchers, scientists, and drug development professionals in the nuanced world of metabolic imaging.
The assessment of glucose uptake and metabolism is a cornerstone of research in oncology, neuroscience, and metabolic disorders. For decades, [18F]Fluorodeoxyglucose ([18F]FDG) Positron Emission Tomography (PET) has been the gold standard for imaging glucose uptake. However, the emergence of deuterated glucose isotopes, such as D-Glucose-d2-1, coupled with Deuterium Metabolic Imaging (DMI), offers a new lens through which to view the downstream fate of glucose. This guide provides an objective comparison of these two powerful, yet distinct, methodologies, supported by experimental data and detailed protocols to inform the design of future preclinical and clinical studies.
At a Glance: Key Differences
While both tracers are analogs of glucose, their applications and the information they provide are fundamentally different. [18F]FDG is a radiotracer used in PET imaging to measure the rate of glucose uptake by tissues. In contrast, this compound is a stable isotope tracer used in a magnetic resonance imaging (MRI)-based technique called Deuterium Metabolic Imaging (DMI) to track the metabolic fate of glucose into downstream metabolites.
| Feature | [18F]FDG PET | This compound DMI |
| Imaging Modality | Positron Emission Tomography (PET) | Magnetic Resonance Imaging (MRI) |
| Tracer Type | Radioactive Isotope ([18F]) | Stable Isotope (2H) |
| Primary Measurement | Glucose Uptake | Downstream Glucose Metabolism (e.g., lactate, glutamate) |
| Ionizing Radiation | Yes | No |
| Spatial Resolution | Millimeter range | Good anatomical correspondence |
| Temporal Resolution | Can be high with dynamic scanning | High temporal resolution achievable |
| Clinical Status | Widely adopted in clinical practice | Emerging research technique |
| Key Advantage | High sensitivity for detecting increased glucose uptake | Provides information on metabolic pathways downstream of uptake |
| Key Limitation | Does not inform on downstream glycolysis | Lower spatial resolution compared to some PET systems |
Delving Deeper: Mechanism of Action
[18F]FDG: A Snapshot of Glucose Uptake
[18F]FDG is a glucose analog where the hydroxyl group at the 2' position is replaced by the positron-emitting isotope fluorine-18.[1] Due to its structural similarity to glucose, cells take up [18F]FDG via glucose transporters (GLUTs).[1] Once inside the cell, hexokinase phosphorylates it to [18F]FDG-6-phosphate.[1] Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[1] The accumulation of [18F]FDG in tissues with high metabolic activity, such as tumors, allows for their visualization and quantification using PET.[1]
This compound: Tracing the Metabolic Journey
This compound, such as D-glucose-6,6-d2, is a stable isotope of glucose where hydrogen atoms are replaced with deuterium. This non-radioactive tracer is administered to the subject, and its metabolic products are detected using deuterium magnetic resonance spectroscopy imaging (DMRSI), a component of DMI.[2] DMI can spatially map not only the deuterated glucose but also its downstream metabolites, such as deuterated lactate and glutamate/glutamine (Glx).[2] This provides valuable insights into which metabolic pathways are active, for instance, distinguishing between anaerobic glycolysis (lactate production) and oxidative phosphorylation (glutamate/glutamine synthesis).[2]
Experimental Protocols
[18F]FDG PET/CT Imaging Protocol (Oncology Focus)
This protocol is a generalized summary based on common clinical and preclinical practices.[2][3][4]
1. Patient/Animal Preparation:
-
Fasting: Subjects should fast for a minimum of 4-6 hours to reduce plasma glucose and insulin levels.[2][4]
-
Hydration: Ensure good hydration with water.[4]
-
Activity: Avoid strenuous exercise for at least 24 hours prior to the scan to minimize muscle uptake of [18F]FDG.[4]
-
Blood Glucose Measurement: Measure blood glucose levels before tracer injection. Levels should ideally be below 150-200 mg/dL.[4][5]
2. Tracer Administration:
-
Dose: Administer a weight-based dose of [18F]FDG intravenously. For mice, a typical dose is around 300 µCi.[2]
-
Uptake Period: A quiet uptake period of 60 minutes is standard to allow for tracer distribution and cellular uptake.[2]
3. Image Acquisition:
-
Scanner: A PET/CT scanner is used.
-
CT Scan: A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
PET Scan: A static PET scan is acquired over the region of interest. For whole-body imaging, multiple bed positions are used.
4. Data Analysis:
-
Image Reconstruction: PET images are reconstructed using standard algorithms.
-
Quantitative Analysis: Standardized Uptake Values (SUV) are calculated for regions of interest to provide a semi-quantitative measure of glucose uptake. Dynamic imaging can provide more quantitative kinetic parameters.
This compound DMI Protocol (Preclinical Brain Imaging Example)
This protocol is based on a study investigating post-stroke glucose metabolism in mice.[2]
1. Animal Preparation:
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane) for the duration of the experiment.[2]
2. Tracer Administration:
-
Tracer Preparation: Deuterium-labeled glucose (e.g., D-glucose-6,6-d2) is dissolved in sterile water to a 1M concentration.[2]
-
Infusion: The tracer is infused intravenously. A steady-state infusion can be maintained.[2]
3. Image Acquisition:
-
Scanner: A high-field MRI scanner equipped for deuterium spectroscopy is used.
-
Anatomical Imaging: A standard proton (1H) MRI is acquired for anatomical reference.
-
Deuterium Spectroscopy: Deuterium spectra are acquired before and after the infusion of the deuterated glucose.[2] This allows for the detection of the deuterated glucose and its metabolic products.
4. Data Analysis:
-
Spectral Processing: The acquired deuterium spectra are processed to identify and quantify the peaks corresponding to deuterated glucose, lactate, and glutamate/glutamine.
-
Metabolite Mapping: The spatial distribution of these metabolites is mapped onto the anatomical MRI to create metabolic maps.
Performance Comparison: A Look at the Data
Direct quantitative comparison of uptake values is not applicable as the two methods measure different biological phenomena. Instead, a qualitative comparison of their performance characteristics is more informative.
| Performance Metric | [18F]FDG PET | This compound DMI | Supporting Evidence |
| Sensitivity | High for detecting areas of increased glucose uptake. | Sensitive to changes in downstream metabolic pathways. | [18F]FDG PET is a cornerstone of clinical oncology for detecting metabolically active tumors.[1][6] DMI can detect shifts towards lactate production in pathological conditions.[2] |
| Specificity | Limited, as increased uptake can be seen in inflammation and infection. | Potentially higher for differentiating metabolic phenotypes (e.g., aerobic vs. anaerobic glycolysis). | DMI's ability to measure downstream metabolites provides more specific information about the metabolic state of the tissue.[2] |
| Quantification | SUV provides semi-quantitative data. Full kinetic modeling can provide quantitative data on glucose uptake rates. | Can provide quantitative ratios of downstream metabolites (e.g., lactate/glutamate). | Both techniques can provide quantitative data, but on different aspects of glucose metabolism. |
| Translational Potential | Fully translated to clinical practice. | Currently a research tool, but with significant potential for clinical applications, especially in neurology and oncology. | The non-radioactive nature of the tracer and the use of MRI make it an attractive option for future clinical use. |
Conclusion: Complementary, Not Competing, Technologies
For researchers and drug development professionals, the choice between these techniques will depend on the specific biological question being addressed. For studies focused on identifying regions of high glucose consumption, [18F]FDG PET is the established method. For investigations into the intricate details of metabolic pathways and their alterations in disease, this compound DMI presents an exciting and powerful emerging technology. The future of metabolic imaging will likely involve the intelligent integration of both approaches to gain a more comprehensive understanding of the complex role of glucose metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo imaging of cerebral glucose metabolism informs on subacute to chronic post-stroke tissue status – A pilot study combining PET and deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.ismrm.org [archive.ismrm.org]
- 6. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
Prudent Disposal of D-Glucose-d2-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of D-Glucose-d2-1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While this compound is a deuterated form of D-glucose, a substance generally not classified as hazardous, prudent handling and disposal are paramount. This guide provides a procedural framework for the safe disposal of this compound, emphasizing adherence to institutional protocols and consultation with safety professionals.
Based on available safety data for D-glucose, the non-deuterated parent compound, no special disposal measures are typically required.[1] However, for deuterated compounds, it is best practice to consult a professional waste disposal service.[2] Unused this compound should be disposed of as an unused product.[2]
General Characteristics and Safety Data
| Property | Value | Source |
| Classification | Not a hazardous substance or mixture | [3] |
| Physical State | Solid (Powder/Crystals) | [4][5] |
| Odor | Odorless | [4][5] |
| Solubility | Soluble in water | |
| Hazard Pictograms | None required | [3] |
| Signal Word | None required | [3] |
| Hazard Statements | None required | [3] |
| Disposal Considerations | Consult the appropriate local waste disposal expert. | [1] |
Step-by-Step Disposal Procedure
Given that D-glucose is not considered a hazardous material, the primary disposal concern is to prevent environmental contamination and adhere to local regulations.
1. Initial Assessment:
-
Confirm that the this compound is not mixed with any hazardous substances. If it is part of a solution containing hazardous materials, the entire mixture must be treated as hazardous waste.
-
Consult the institutional Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.
2. Small Quantities (Milligram to Gram Scale):
-
For uncontaminated, small quantities of solid this compound, it may be permissible to dissolve it in a large volume of water and dispose of it down the drain. However, this should only be done after explicit approval from the institutional EHS office.
-
If disposing of an aqueous solution of this compound, ensure the concentration is low and that the solution does not contain any other hazardous materials.
3. Large Quantities or When in Doubt:
-
For larger quantities of this compound, or if there is any uncertainty about the appropriate disposal method, it is recommended to dispose of the material as chemical waste.
-
Package the this compound in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous.
-
Arrange for pickup by the institutional hazardous waste management group or a licensed chemical waste disposal contractor.
4. Decontamination of Glassware and Equipment:
-
Glassware and equipment that have come into contact with this compound can be cleaned with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling D-Glucose-d2-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-d2-1. Adherence to these procedures will ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable, non-radioactive isotope-labeled form of glucose. Based on the safety data sheets for D-glucose and its deuterated analogs, it is not classified as a hazardous substance.[1][2][3] However, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[4][5] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable nitrile gloves.[5][6] | Prevents direct skin contact with the chemical. |
| Body Protection | A full-length laboratory coat.[4][7] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe shoes.[4][7] | Prevents injuries from spills or dropped equipment. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Use in a well-ventilated area. A fume hood is not typically required for handling non-volatile, non-hazardous solids but can be used as an added precaution to control dust.[1]
-
Handling Practices: Avoid generating dust when handling the solid powder.[8][9] Use appropriate tools (e.g., spatula, weighing paper) for transferring the compound.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage Plan:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly to prevent environmental contamination.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as a non-hazardous solid waste in accordance with local, state, and federal regulations.[9][11] |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated solid waste container for laboratory materials. |
| Solutions containing this compound | Consult your institution's waste disposal guidelines. Dilute aqueous solutions may be permissible for drain disposal, but it is critical to verify with your environmental health and safety department.[1] |
By following these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. isotope.com [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
